Yonkenafil-d7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H33N5O4S |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i1D3,5D2,10D2 |
Clave InChI |
RXMDFMQMRASWOG-VVYOKIKRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
SMILES canónico |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Yonkenafil-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis of Yonkenafil-d7, a deuterated analog of the potent phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties
Yonkenafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5.[1] The introduction of deuterium atoms at specific positions within the Yonkenafil molecule to create this compound can offer advantages in terms of metabolic stability and pharmacokinetic profile. Below is a summary of the known chemical properties of Yonkenafil and the projected properties of this compound.
| Property | Yonkenafil | This compound (Estimated) |
| Molecular Formula | C₂₄H₃₃N₅O₄S | C₂₄H₂₆D₇N₅O₄S |
| Molecular Weight | 487.6 g/mol | 494.64 g/mol |
| CAS Number | 804518-63-6 | Not available |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in DMSO | Expected to be similar to Yonkenafil |
Proposed Synthesis of Yonkenafil and this compound
While a specific, publicly available, detailed synthesis protocol for Yonkenafil is not readily found in the literature, a plausible synthetic route can be proposed based on the well-established synthesis of structurally similar pyrazolopyrimidinone-based PDE5 inhibitors, such as sildenafil. The following sections detail a hypothetical, yet chemically sound, experimental protocol for the synthesis of both Yonkenafil and its deuterated analog, this compound.
Proposed Experimental Protocol for the Synthesis of Yonkenafil
The proposed synthesis of Yonkenafil involves a multi-step process starting from commercially available reagents.
Step 1: Synthesis of 4-ethoxy-3-(propylsulfamoyl)benzoic acid
-
Reaction: Chlorosulfonation of 3-ethoxybenzoic acid followed by amination with propylamine.
-
Procedure: To a stirred solution of 3-ethoxybenzoic acid in excess chlorosulfonic acid at 0°C, is slowly added. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 4-ethoxy-3-(chlorosulfonyl)benzoic acid. This intermediate is then dissolved in a suitable solvent, such as dichloromethane, and propylamine is added dropwise at 0°C. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to give 4-ethoxy-3-(propylsulfamoyl)benzoic acid.
Step 2: Synthesis of 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
-
Reaction: Cyclization of ethyl 2-(1-methyl-5-nitro-1H-pyrazol-4-yl)acetate with formamide.
-
Procedure: A mixture of ethyl 2-(1-methyl-5-nitro-1H-pyrazol-4-yl)acetate and an excess of formamide is heated at 150°C for 6 hours. The reaction mixture is cooled, and the resulting solid is collected by filtration, washed with ethanol, and dried to afford 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
Step 3: Synthesis of 5-(2-ethoxy-5-(propylsulfamoyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Yonkenafil)
-
Reaction: Condensation of 4-ethoxy-3-(propylsulfamoyl)benzoic acid with 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
-
Procedure: A mixture of 4-ethoxy-3-(propylsulfamoyl)benzoic acid and thionyl chloride is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in a suitable solvent like pyridine, and 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is added. The mixture is stirred at 80°C for 6 hours. After cooling, the reaction mixture is poured into water, and the precipitate is filtered, washed, and recrystallized to yield Yonkenafil.
Proposed Experimental Protocol for the Synthesis of this compound
The synthesis of this compound can be achieved by incorporating deuterated reagents at the appropriate steps of the proposed Yonkenafil synthesis. The deuteration is targeted at the N-ethyl group of the piperazine ring.
Step 1 & 2: Same as for the synthesis of Yonkenafil.
Step 3: Synthesis of 5-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
-
Procedure: This intermediate is synthesized similarly to Yonkenafil, but using piperazine instead of N-ethylpiperazine in the final step of the side chain synthesis.
Step 4: Deuterative N-alkylation to yield this compound
-
Reaction: Reductive amination of the piperazine intermediate with deuterated acetaldehyde (acetaldehyde-d4) and a reducing agent.
-
Procedure: To a solution of 5-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in a suitable solvent like methanol, acetaldehyde-d4 is added, followed by a reducing agent such as sodium cyanoborohydride-d3. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Visualizations
Proposed Synthesis of Yonkenafil
References
Yonkenafil-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Yonkenafil-d7, a deuterated analog of the novel phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. This document outlines its chemical and physical properties, details its mechanism of action, and provides established experimental protocols for its application in preclinical research, particularly in the fields of erectile dysfunction, pulmonary arterial hypertension, and neurodegenerative disorders.
Certificate of Analysis: this compound
This compound is primarily utilized as an internal standard in analytical and bioanalytical assays for the quantification of Yonkenafil. Its deuteration ensures a distinct mass spectrometric signature with minimal isotopic interference, while maintaining chromatographic and ionization properties analogous to the parent compound. Below is a summary of the typical quantitative data found in a Certificate of Analysis for this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Chemical Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Mass Spectrum (ESI+) | [M+H]⁺ consistent with C₂₃H₂₃D₇N₄O₃ | Mass Spectrometry (MS) |
| Deuterium Incorporation | ≥99% | Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO and Methanol | Visual Inspection |
| Storage Condition | -20°C | - |
Mechanism of Action and Signaling Pathways
Yonkenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, Yonkenafil elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG). This signaling cascade results in the relaxation of smooth muscle cells and vasodilation.[1][3]
This primary mechanism underlies its therapeutic potential in conditions such as erectile dysfunction and pulmonary arterial hypertension, where enhanced blood flow is beneficial.[1]
Vasodilation Signaling Pathway
The canonical pathway leading to vasodilation is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. Yonkenafil enhances this pathway by preventing cGMP degradation.
Neuroprotection and Neurogenesis Signaling Pathway
Recent studies have highlighted the neuroprotective effects of Yonkenafil, particularly in the context of ischemic stroke and Alzheimer's disease.[2][4][5] The underlying mechanism also involves the elevation of cGMP, which in the central nervous system, activates the PKG and cAMP response element-binding protein (CREB). This leads to the upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting neuronal survival, synaptic plasticity, and neurogenesis.[2][6][7] Furthermore, Yonkenafil has been shown to modulate neuroinflammation by inhibiting the over-activation of microglia and astrocytes.[5][7]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of Yonkenafil and other PDE5 inhibitors.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is used to induce focal cerebral ischemia to study the neuroprotective effects of compounds like Yonkenafil.
Workflow:
Protocol:
-
Anesthesia: Anesthetize male Sprague-Dawley rats with a suitable anesthetic (e.g., chloral hydrate, 350 mg/kg, i.p.). Maintain body temperature at 37°C throughout the procedure.[7]
-
Surgical Procedure: Make a midline neck incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]
-
Occlusion: Ligate the distal ECA and the proximal CCA. Insert a 4-0 nylon monofilament with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[4][7]
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), gently withdraw the filament to allow reperfusion.[7]
-
Treatment: Administer Yonkenafil or vehicle control intraperitoneally or intravenously at desired time points post-reperfusion.
-
Analysis: Perform neurological deficit scoring, and at the end of the study period, euthanize the animals and perfuse the brains. Brains can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume or processed for immunohistochemistry.[4][8]
Behavioral Testing: Morris Water Maze in APP/PS1 Mice
This test assesses spatial learning and memory, and is used to evaluate the cognitive-enhancing effects of Yonkenafil in a mouse model of Alzheimer's disease.
Protocol:
-
Apparatus: Use a circular pool (e.g., 120 cm diameter) filled with opaque water (22-25°C). A hidden platform is submerged 1 cm below the water surface.[9][10]
-
Acquisition Phase (5 days):
-
Conduct four trials per day for each mouse.
-
Gently place the mouse into the water at one of four starting positions.
-
Allow the mouse 60-90 seconds to find the hidden platform.[5]
-
If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.[9]
-
Record the escape latency in each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located and the number of platform crossings.[9]
-
-
Data Analysis: Analyze escape latencies during the acquisition phase and the parameters from the probe trial to assess spatial memory.
Western Blot for BDNF and TrkB
This technique is used to quantify the protein expression of brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), in brain tissue samples.
Protocol:
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[3][11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 60 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BDNF and TrkB overnight at 4°C.[12] A loading control, such as GAPDH or β-actin, should also be probed.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities using densitometry software.[3]
Immunohistochemistry for Microglial Activation
This method is used to visualize and quantify the activation of microglia in brain tissue, a key feature of neuroinflammation.
Protocol:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde and post-fix the brains. Cryoprotect the brains in sucrose solution and section them on a cryostat.[2]
-
Staining:
-
Wash the sections and perform antigen retrieval if necessary (e.g., heating in citrate buffer).[2]
-
Block non-specific binding with a blocking solution (e.g., 1% BSA and 0.3% Triton X-100 in PBS).[6]
-
Incubate the sections with a primary antibody against a microglial marker, such as Iba1, overnight at 4°C.[2][13]
-
Wash and incubate with a fluorescently labeled secondary antibody.[2]
-
Counterstain with a nuclear stain like DAPI, if desired.
-
-
Imaging and Analysis: Mount the sections and visualize them using a fluorescence or confocal microscope. The morphology and number of Iba1-positive cells can be analyzed to assess microglial activation.[14]
Conclusion
This compound is an essential tool for the accurate quantification of Yonkenafil in research and development. The parent compound, Yonkenafil, demonstrates significant therapeutic potential beyond its primary indication for erectile dysfunction, with promising neuroprotective and cognitive-enhancing effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacological properties and therapeutic applications of this novel PDE5 inhibitor.
References
- 1. [PDF] Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls | Semantic Scholar [semanticscholar.org]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. 2.9. Western Blot [bio-protocol.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze assessment [bio-protocol.org]
- 6. thegms.co [thegms.co]
- 7. Middle cerebral artery occlusion (MCAO)/reperfusion model [bio-protocol.org]
- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 9. Morris water maze test [bio-protocol.org]
- 10. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 11. Dysregulation of BDNF/TrkB signaling mediated by NMDAR/Ca2+/calpain might contribute to postoperative cognitive dysfunction in aging mice | springermedizin.de [springermedizin.de]
- 12. sci-hub.se [sci-hub.se]
- 13. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualisation of Microglia with the use of Immunohistochemical Double Staining Method for CD-68 and Iba-1 of Cerebral Tissue Samples in Cases of Brain Contusions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Yonkenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yonkenafil is an orally administered, potent, and selective inhibitor of phosphodiesterase type 5 (PDE5). Its primary mechanism of action is the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By competitively inhibiting the cGMP-hydrolyzing activity of the PDE5 enzyme, Yonkenafil leads to elevated intracellular cGMP concentrations in tissues where PDE5 is expressed, most notably the corpus cavernosum of the penis and the pulmonary vasculature. This results in smooth muscle relaxation, vasodilation, and increased blood flow. This technical guide provides an in-depth overview of the molecular mechanism, pharmacodynamics, and pharmacokinetics of Yonkenafil, along with detailed experimental protocols and visualizations to support further research and development.
Introduction
Yonkenafil (also known as Youkenafil) is a novel small-molecule drug developed for the treatment of erectile dysfunction (ED).[1] It belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which includes well-known agents such as sildenafil, tadalafil, and vardenafil.[2] The therapeutic efficacy of these drugs is rooted in their ability to modulate the physiological pathway of penile erection, a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[2] Beyond its primary indication for ED, preclinical studies suggest potential applications for Yonkenafil in other conditions, including pulmonary arterial hypertension (PAH) and neurological disorders such as ischemic stroke and Alzheimer's disease, owing to its neuroprotective and cognitive-enhancing effects.[3][4]
Molecular Mechanism of Action
The Nitric Oxide/cGMP Signaling Pathway
Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis. NO diffuses into the adjacent smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in free calcium causes the relaxation of the cavernosal smooth muscle, allowing for increased blood flow into the penis, resulting in an erection.[2]
This signaling cascade is naturally terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant isoform responsible for the degradation of cGMP to the inactive 5'-GMP.[2]
Inhibition of PDE5 by Yonkenafil
Yonkenafil is a competitive inhibitor of the PDE5 enzyme. It binds to the catalytic site of PDE5, preventing cGMP from being hydrolyzed. This inhibition leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the NO-mediated relaxation of the corpus cavernosum.[3] It is crucial to note that Yonkenafil's action is dependent on the initial release of NO from sexual stimulation; it does not cause an erection in the absence of such stimuli.[2]
Signaling Pathway Diagram
The following diagram illustrates the NO/cGMP pathway and the point of intervention by Yonkenafil.
Figure 1: Mechanism of Action of Yonkenafil in the NO/cGMP Pathway.
Pharmacodynamics: Potency and Selectivity
The clinical efficacy and side-effect profile of a PDE5 inhibitor are determined by its potency (affinity for PDE5) and its selectivity (lower affinity for other PDE isoforms).
Potency
Yonkenafil is a highly potent inhibitor of PDE5. Preclinical data have reported an IC50 (half-maximal inhibitory concentration) value of 2.01 nM for Yonkenafil against the PDE5 enzyme. This high potency suggests that effective inhibition can be achieved at low drug concentrations.
Selectivity
There are at least 11 families of phosphodiesterases, which are distributed in various tissues and regulate different physiological processes. Cross-reactivity with other PDE isoforms can lead to undesirable side effects. For instance:
-
PDE6: Found in the retina, inhibition can cause transient visual disturbances, such as changes in color perception.[5]
-
PDE11: Found in skeletal muscle, prostate, and testes; inhibition has been linked to myalgia.[6]
-
PDE1: Present in the brain, myocardium, and vascular smooth muscle; inhibition can lead to vasodilation and tachycardia.[7]
While specific selectivity data for Yonkenafil against a full panel of PDE isoforms is not publicly available, it is described as a "selective" PDE5 inhibitor.[1] For context, the following table presents the selectivity profiles of other widely used PDE5 inhibitors. Selectivity is expressed as a ratio of IC50 values (IC50 for other PDE / IC50 for PDE5), where a higher number indicates greater selectivity for PDE5.
| PDE Isoform | Sildenafil | Vardenafil | Tadalafil |
| PDE1 | 136 | 257 | >7,800 |
| PDE2 | >10,000 | >1,000 | >10,000 |
| PDE3 | >10,000 | >1,000 | >10,000 |
| PDE4 | >10,000 | >1,000 | >10,000 |
| PDE5 | 1 | 1 | 1 |
| PDE6 | 7.4 | 16 | >7,800 |
| PDE11 | 1,233 | 1,714 | 23 |
| Data compiled from various sources for illustrative purposes. Absolute values may vary between studies. |
Pharmacokinetics
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which in turn influence its onset and duration of action. The following data for Yonkenafil (as Youkenafil) are derived from Phase I clinical trials in healthy male volunteers.
Single Ascending Dose (SAD) Study
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 25 mg | 199.1 ± 66.8 | 0.8 ± 0.3 | 682.0 ± 195.4 | 4.1 ± 0.9 |
| 50 mg | 400.1 ± 121.7 | 1.0 ± 0.5 | 1634.0 ± 415.7 | 4.6 ± 0.8 |
| 100 mg | 753.8 ± 199.4 | 1.4 ± 0.7 | 4070.8 ± 1032.5 | 5.4 ± 1.1 |
| 150 mg | 1047.8 ± 360.2 | 1.1 ± 0.5 | 5928.0 ± 1913.3 | 5.8 ± 1.3 |
| 200 mg | 1319.4 ± 355.7 | 1.3 ± 0.6 | 7695.2 ± 2244.5 | 6.2 ± 1.4 |
| Values are presented as mean ± standard deviation. Tmax is presented as mean ± SD. |
Age-Related Pharmacokinetic Differences (100 mg Single Dose)
A study comparing young (18-45 years) and elderly (≥65 years) subjects revealed differences in exposure.
| Parameter | Young Subjects | Elderly Subjects | % Change in Elderly |
| Tmax (h, median) | 0.733 | 0.733 | 0% |
| Cmax | - | - | +16.8% |
| AUC₀-t | - | - | +37.2% |
| AUC₀-∞ | - | - | +37.5% |
| t1/2 (h) | - | - | +2.1 hours |
| Specific mean values for Cmax, AUC, and t1/2 were not provided in the abstract, only the percentage difference.[4] |
These studies indicate that Yonkenafil is rapidly absorbed, with Tmax occurring at approximately 0.7 to 1.4 hours.[4] Exposure (Cmax and AUC) increases with dose. Elderly subjects show higher exposure and a longer half-life compared to younger subjects.[4] Food intake may delay absorption but does not significantly affect overall exposure (AUC).
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PDE5 inhibitors like Yonkenafil.
In Vitro PDE5 Enzyme Inhibition Assay
Objective: To determine the IC50 value of Yonkenafil for the PDE5 enzyme.
Methodology:
-
Enzyme Source: Recombinant human PDE5A1 is used.
-
Substrate: [³H]-cGMP (radiolabeled) or a fluorescently labeled cGMP analog is used as the substrate.
-
Reaction Buffer: A buffer containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA) is prepared.
-
Assay Procedure: a. A series of dilutions of Yonkenafil are prepared. b. The PDE5 enzyme is incubated with the various concentrations of Yonkenafil in the reaction buffer. c. The reaction is initiated by adding the cGMP substrate. d. The mixture is incubated at 37°C for a defined period (e.g., 30 minutes). e. The reaction is stopped (e.g., by boiling or adding a stop solution).
-
Product Separation and Quantification: a. The product, [³H]-5'-GMP, is separated from the unreacted [³H]-cGMP using methods like anion-exchange chromatography or scintillation proximity assay (SPA). b. The amount of product formed is quantified by scintillation counting or fluorescence measurement.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each Yonkenafil concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular cGMP Measurement Assay
Objective: To measure the effect of Yonkenafil on cGMP levels in a relevant cell type (e.g., human corpus cavernosum smooth muscle cells).
Methodology:
-
Cell Culture: Human corpus cavernosum smooth muscle cells are cultured to confluence in appropriate media.
-
Treatment: a. Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX, a non-specific PDE inhibitor, as a positive control) or various concentrations of Yonkenafil. b. cGMP production is stimulated by adding an NO donor (e.g., sodium nitroprusside, SNP). c. A control group receives only the NO donor.
-
Cell Lysis: After a short incubation period (e.g., 10-15 minutes), the reaction is stopped, and the cells are lysed using an acid solution (e.g., 0.1 M HCl) to extract the intracellular cGMP.
-
Quantification: The cGMP concentration in the cell lysates is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: cGMP levels are normalized to the total protein content of the lysate. The fold-increase in cGMP in Yonkenafil-treated cells is compared to the control group.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the preclinical characterization of a novel PDE5 inhibitor.
Figure 2: Preclinical Development Workflow for a Novel PDE5 Inhibitor.
Conclusion
Yonkenafil's mechanism of action is firmly established as a potent and selective inhibitor of the PDE5 enzyme. By preventing the degradation of cGMP, it enhances the NO-dependent signaling cascade that governs smooth muscle relaxation and vasodilation. Its rapid absorption and pharmacokinetic profile support its clinical application in erectile dysfunction. While a comprehensive public profile of its selectivity against all PDE isoforms is pending, its designation as a selective inhibitor is consistent with its development within this therapeutic class. The provided protocols and diagrams offer a framework for the continued investigation and characterization of Yonkenafil and other novel PDE5 inhibitors.
References
- 1. Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel phosphodiesterase-5 Inhibitor: Yonkenafil modulates neurogenesis, gliosis to improve cognitive function and ameliorates amyloid burden in an APP/PS1 transgenic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between Cyclic Nucleotide Phosphodiesterase 11 Catalytic Site and Substrates or Tadalafil and Role of a Critical Gln-869 Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Yonkenafil: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yonkenafil is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under investigation for various therapeutic applications. Preclinical research has explored its potential in neurological disorders, particularly stroke and Alzheimer's disease. This document provides a comprehensive overview of the key preclinical findings, methodologies, and mechanistic insights related to Yonkenafil.
Mechanism of Action
Yonkenafil's primary mechanism of action is the inhibition of the PDE5 enzyme.[1] PDE5 is predominantly expressed in the corpus cavernosum and the pulmonary vasculature, where it hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Yonkenafil leads to an accumulation of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway.[1] This increase in cGMP promotes smooth muscle relaxation, vasodilation, and enhanced blood flow.[1] In the central nervous system, this pathway is implicated in neurogenesis, synaptic plasticity, and reduced neuroinflammation.
Signaling Pathway
The NO/cGMP signaling pathway, modulated by Yonkenafil, plays a crucial role in its therapeutic effects. The following diagram illustrates this pathway.
Preclinical Research Findings in Neurological Disorders
Ischemic Stroke
Preclinical studies have demonstrated the neuroprotective effects of Yonkenafil in an animal model of acute ischemic stroke.
Experimental Model: Studies were conducted using male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO), a common model for inducing focal cerebral ischemia.
Key Findings:
-
Reduced Infarct Volume and Edema: Yonkenafil treatment, administered after the onset of stroke, markedly inhibited cerebral infarction and edema.
-
Improved Neurological Function: The neuroprotective effects were associated with a significant improvement in neurological function.
-
Modulation of the Nogo-R Pathway: Yonkenafil was found to modulate the expression of proteins in the Nogo-66 receptor (Nogo-R) signaling pathway, which is involved in inhibiting axonal regeneration after injury.
-
Enhanced Synaptic Plasticity: The treatment protected synaptic structures and increased the expression of markers for synaptic plasticity, such as synaptophysin, Brain-Derived Neurotrophic Factor (BDNF), and Nerve Growth Factor (NGF).
-
Reduced Apoptosis: Yonkenafil reduced ischemic cell apoptosis and the loss of neurons.
Quantitative Data Summary
| Outcome Measure | Yonkenafil Treatment | Control Group |
| Infarct Volume | Markedly Inhibited | Not Reported |
| Cerebral Edema | Markedly Inhibited | Not Reported |
| Neurological Function | Significantly Improved | Not Reported |
Note: Specific quantitative data from the primary studies were not available in the reviewed literature. The table reflects the qualitative descriptions of the outcomes.
Alzheimer's Disease
Yonkenafil has been investigated for its potential therapeutic effects in a transgenic mouse model of Alzheimer's disease.
Experimental Model: The studies utilized APP/PS1 transgenic mice, which develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.
Key Findings:
-
Improved Cognitive Function: Long-term treatment with Yonkenafil improved working memory and spatial learning and memory in APP/PS1 mice.
-
Reduced Amyloid Burden: Yonkenafil treatment led to a reduction in the area of Aβ plaques in the brains of the transgenic mice.
-
Modulation of Neuroinflammation: The treatment inhibited the over-activation of microglia and astrocytes, key components of the neuroinflammatory response in Alzheimer's disease.
-
Enhanced Neurogenesis: Yonkenafil was observed to increase neurogenesis in the dentate gyrus of the hippocampus, a brain region crucial for memory formation.
Quantitative Data Summary
| Outcome Measure | Yonkenafil Treatment (Dose-dependent) | Control Group |
| Cognitive Deficits | Ameliorated | Present |
| Aβ Plaque Area | Reduced | Not Reported |
| Microglia/Astrocyte Activation | Inhibited | Over-activated |
| Neurogenesis | Increased | Not Reported |
Note: Specific quantitative data from the primary studies were not available in the reviewed literature. The table reflects the qualitative descriptions of the outcomes.
Experimental Protocols
The following are generalized protocols for the key experimental models and techniques used in the preclinical evaluation of Yonkenafil. The specific parameters used in the Yonkenafil studies may have varied.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical procedure is used to induce focal cerebral ischemia.
Morris Water Maze (MWM) for Cognitive Assessment in Mice
The MWM is a widely used behavioral test to assess spatial learning and memory.
References
The Essential Role of Deuterated Internal Standards in Pharmaceutical Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent variability of biological samples and the analytical process itself can introduce significant challenges, most notably the "matrix effect," which can suppress or enhance the ionization of the analyte, leading to inaccurate results.[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the most effective strategy to mitigate these challenges and ensure the reliability of bioanalytical data.[1][5][6][7][8]
This technical guide provides an in-depth exploration of the core principles, synthesis, application, and validation of deuterated internal standards in pharmaceutical analysis. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation guidelines, and visual representations of key workflows and concepts.
The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
The fundamental principle behind the use of a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard, which is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium, is added to the biological sample at the earliest stage of sample preparation.[8] Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same extraction recovery, chromatographic retention (with some potential minor shifts), and ionization response in the mass spectrometer.[5][7] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard proportionally.[8] By measuring the ratio of the analyte's mass spectrometric response to that of the deuterated internal standard, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[1][6]
Synthesis of Deuterated Internal Standards
The synthesis of a high-quality deuterated internal standard is a critical first step. The ideal deuterated standard should have a sufficient number of deuterium atoms to provide a clear mass shift from the analyte (typically ≥ 3 amu) and the deuterium labels should be placed in positions that are not susceptible to back-exchange with hydrogen atoms.[5]
Common Synthetic Strategies:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterated water (D₂O), and a catalyst. For example, hydrogens alpha to a carbonyl group can be exchanged via keto-enol tautomerism in a basic deuterated solvent.[5]
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced to deuterated alcohols using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). Double and triple bonds can be saturated with deuterium gas (D₂) in the presence of a metal catalyst.
-
Using Deuterated Building Blocks: A common approach is to incorporate a commercially available deuterated starting material or intermediate into the overall synthesis of the drug molecule.[9] This often allows for the introduction of deuterium at specific, stable positions.
Example: Synthesis of a Deuterated Drug via H/D Exchange
References
- 1. myadlm.org [myadlm.org]
- 2. waters.com [waters.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
A Technical Guide to Yonkenafil-d7: Synthesis, Availability, and Preclinical Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Yonkenafil-d7, a deuterated analog of the novel phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. Due to the limited commercial availability of this compound, this document outlines the potential for its custom synthesis and focuses on the extensive preclinical data available for the non-deuterated parent compound, Yonkenafil. This guide delves into the established experimental protocols for evaluating the neuroprotective and cognitive-enhancing effects of Yonkenafil in animal models of ischemic stroke and Alzheimer's disease. Furthermore, it details the underlying signaling pathways through which Yonkenafil exerts its therapeutic effects, supported by Graphviz diagrams for enhanced visualization. Quantitative data from key studies are summarized in structured tables to facilitate comparison and analysis.
This compound: Supplier and Availability
Preclinical Research on Yonkenafil
Extensive preclinical research has been conducted on the non-deuterated form of Yonkenafil, demonstrating its potential as a therapeutic agent for neurological disorders. The following sections detail the experimental protocols and key findings from studies investigating the effects of Yonkenafil in animal models of ischemic stroke and Alzheimer's disease.
Experimental Protocol: Ischemic Stroke Model
A common model to induce ischemic stroke in rodents is the transient middle cerebral artery occlusion (MCAO) model.[5][6][7]
Objective: To evaluate the neuroprotective effects of Yonkenafil in a rat model of focal cerebral ischemia.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Anesthesia: Rats are anesthetized, typically with isoflurane.[7]
-
Surgical Procedure (Intraluminal Suture Method):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[8][9]
-
The ECA is ligated and a nylon monofilament with a blunted tip is inserted into the ECA stump.[8]
-
The monofilament is advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).[6]
-
Occlusion is typically maintained for a specific duration (e.g., 2 hours).
-
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for blood flow to be restored to the MCA territory.
-
Drug Administration: Yonkenafil is administered intraperitoneally or intravenously at various doses at specific time points post-occlusion (e.g., 2 hours after the onset of stroke).
-
Behavioral and Histological Analysis:
-
Neurological deficits are assessed at various time points (e.g., 24 hours and 7 days) using standardized scoring systems.
-
Infarct volume and brain edema are measured 24 hours post-stroke using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]
-
Neuronal damage and apoptosis are evaluated through histological staining methods such as Nissl and Fluoro-Jade B staining.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | Yonkenafil Treatment | Reference |
| Infarct Volume | High | Markedly inhibited | [10] |
| Brain Edema | Present | Markedly inhibited | [10] |
| Neurological Function | Impaired | Improved | [10] |
| Neuronal Apoptosis | Increased | Reduced | [10] |
Experimental Protocol: Alzheimer's Disease Model
The APP/PS1 transgenic mouse model, which develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, is widely used to study Alzheimer's disease.[11][12]
Objective: To investigate the effects of Yonkenafil on cognitive function and Alzheimer's disease pathology in APP/PS1 transgenic mice.
Animal Model: Seven-month-old APP/PS1 transgenic mice.[13]
Methodology:
-
Drug Administration: Yonkenafil is administered daily for an extended period (e.g., 3 months) via intraperitoneal injection at various doses (e.g., 2, 6, or 18 mg/kg).[13]
-
Behavioral Testing:
-
Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and the sequence and number of arm entries are recorded over a set time (e.g., 8 minutes).[14][15][16][17] A higher percentage of spontaneous alternations (entering a different arm in consecutive choices) indicates better working memory.
-
Morris Water Maze (MWM) Test: This test evaluates spatial learning and memory.[18][19][20][21][22] Mice are trained to find a hidden platform in a circular pool of water using distal visual cues. The time taken to find the platform (escape latency) is recorded over several days of training. A probe trial, where the platform is removed, is conducted to assess memory retention.
-
-
Histological and Biochemical Analysis:
-
Amyloid Plaque Load: Brain sections are stained with thioflavin-S or antibodies against Aβ to quantify the area and number of amyloid plaques.
-
Neuroinflammation: The activation of microglia and astrocytes is assessed by immunohistochemistry for markers such as Iba1 and GFAP, respectively.
-
Neurogenesis: The proliferation of new neurons is measured by labeling dividing cells with BrdU and co-staining with neuronal markers like NeuN or DCX.[13]
-
Quantitative Data Summary:
| Parameter | Vehicle-Treated APP/PS1 Mice | Yonkenafil-Treated APP/PS1 Mice | Reference |
| Y-Maze Spontaneous Alternation | Deficits in working memory | Ameliorated deficits | [13] |
| Morris Water Maze Escape Latency | Impaired learning and memory | Significantly improved function | [13] |
| Aβ Plaque Area | High | Reduced | [11][13] |
| Microglia and Astrocyte Activation | Over-activation | Inhibited | [13] |
| Neurogenesis (BrdU+/NeuN+ cells) | Low | Increased | [13] |
Signaling Pathways of Yonkenafil
Yonkenafil, as a PDE5 inhibitor, primarily exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[23][24][25] This pathway is crucial for various physiological processes in the central nervous system, including synaptic plasticity, neurogenesis, and neuroprotection.
Core PDE5 Inhibition Pathway
The fundamental mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cGMP. By inhibiting PDE5, Yonkenafil leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). PKG then phosphorylates various downstream targets, leading to a cascade of cellular events.
References
- 1. jrfglobal.com [jrfglobal.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion by an Intraluminal Suture Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel phosphodiesterase-5 Inhibitor: Yonkenafil modulates neurogenesis, gliosis to improve cognitive function and ameliorates amyloid burden in an APP/PS1 transgenic mice model | Semantic Scholar [semanticscholar.org]
- 13. A novel phosphodiesterase-5 Inhibitor: Yonkenafil modulates neurogenesis, gliosis to improve cognitive function and ameliorates amyloid burden in an APP/PS1 transgenic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Y-Maze Protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. Y-maze: an unconditioned behavioural test used to assess exploratory behaviour and spatial working memory function. | Protocols | Zantiks [zantiks.com]
- 18. researchgate.net [researchgate.net]
- 19. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 20. Morris water maze - Scholarpedia [scholarpedia.org]
- 21. mmpc.org [mmpc.org]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. alzdiscovery.org [alzdiscovery.org]
Isotopic Labeling of Yonkenafil for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of Yonkenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, to facilitate its metabolic studies. Detailed experimental protocols for the synthesis of isotopically labeled Yonkenafil, in vitro metabolism studies using liver microsomes, and in vivo metabolism studies in rodent models are presented. Furthermore, this guide outlines the key signaling pathways affected by Yonkenafil and provides a framework for the quantitative analysis of the parent drug and its metabolites. The information herein is intended to equip researchers with the necessary knowledge to conduct thorough investigations into the metabolic fate of Yonkenafil, a critical aspect of its preclinical and clinical development.
Introduction
Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor with high selectivity.[1][2] By inhibiting PDE5, Yonkenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation. This mechanism of action makes it a promising candidate for the treatment of erectile dysfunction and potentially other conditions such as pulmonary arterial hypertension and neurological disorders.[3]
Understanding the metabolic fate of a drug candidate is a cornerstone of drug development. Metabolic studies are essential to identify the routes of elimination, characterize the metabolites formed, and assess their potential pharmacological activity or toxicity. Isotopic labeling, the incorporation of stable or radioactive isotopes into a molecule, is a powerful technique that facilitates the tracking and quantification of a drug and its metabolites in complex biological matrices.[4] This guide provides a detailed technical framework for the isotopic labeling of Yonkenafil and its subsequent use in comprehensive metabolic studies.
Yonkenafil: Physicochemical and Pharmacological Properties
A summary of the key properties of Yonkenafil is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₃N₅O₄S | [1] |
| Molecular Weight | 487.6 g/mol | [1] |
| CAS Number | 804518-63-6 | [1] |
| Mechanism of Action | Phosphodiesterase type 5 (PDE5) inhibitor | [3] |
| IC₅₀ for PDE5 | 2.0 nM | [2] |
| Primary Metabolite | N-desethyl Yonkenafil |
Signaling Pathway of Yonkenafil
Yonkenafil exerts its pharmacological effect by modulating the nitric oxide (NO)/cGMP signaling pathway. The inhibition of PDE5 by Yonkenafil leads to an accumulation of cGMP, resulting in downstream physiological effects.
Isotopic Labeling of Yonkenafil
For metabolic studies, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) are commonly used. The choice of isotope and labeling position is critical to ensure that the label is retained in the major metabolites and does not affect the drug's metabolic profile. Given that the primary metabolic pathway of Yonkenafil is N-deethylation, labeling the ethyl group of the piperazine moiety with deuterium would be a suitable strategy.
Proposed Synthesis of [²H₅]-Yonkenafil
The synthesis of [²H₅]-Yonkenafil can be adapted from established methods for synthesizing sildenafil analogues and other pyrazolopyrimidinone derivatives. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of [²H₅]-N-ethylpiperazine
This protocol is a key step in the synthesis of the labeled Yonkenafil.
-
Materials: Piperazine, [²H₅]-ethyl iodide, potassium carbonate, acetonitrile.
-
Procedure:
-
Dissolve piperazine (1.2 equivalents) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents).
-
Add [²H₅]-ethyl iodide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield [²H₅]-N-ethylpiperazine.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Metabolic Studies
In vitro metabolism studies using liver microsomes are a standard method to assess the metabolic stability of a compound and identify its primary metabolites.
Experimental Protocol: In Vitro Metabolism of [²H₅]-Yonkenafil in Liver Microsomes
-
Materials: [²H₅]-Yonkenafil, pooled human or rat liver microsomes, NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), potassium phosphate buffer (pH 7.4), acetonitrile, internal standard (e.g., a structurally similar compound not found in the matrix).
-
Procedure:
-
Prepare a stock solution of [²H₅]-Yonkenafil in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add the [²H₅]-Yonkenafil stock solution to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining [²H₅]-Yonkenafil and the formation of [²H₅]-N-desethyl Yonkenafil at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to assess metabolic stability.
-
Expected In Vitro Metabolic Data (Hypothetical)
The following table presents hypothetical data for the in vitro metabolism of Yonkenafil, which would be generated from the above protocol.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| In Vitro Half-life (t₁/₂) (min) | 25 | 18 |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | 27.7 | 38.5 |
| N-desethyl Yonkenafil Formation (%) | 85 | 90 |
In Vivo Metabolic Studies
In vivo studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.
Experimental Workflow
Experimental Protocol: In Vivo Metabolism of [²H₅]-Yonkenafil in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Formulate [²H₅]-Yonkenafil in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose (e.g., 10 mg/kg) by gavage.
-
For intravenous administration, dissolve in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) and administer via the tail vein (e.g., 1 mg/kg).
-
-
Sample Collection:
-
Collect blood samples from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
House the rats in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-24 hours and 24-48 hours).
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize feces samples with an appropriate solvent.
-
Store all samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract Yonkenafil and its metabolites from plasma, urine, and feces using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracts by a validated LC-MS/MS method to quantify the parent drug and its metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life, clearance) for Yonkenafil.
-
Identify and quantify the major metabolites in plasma, urine, and feces.
-
Expected In Vivo Pharmacokinetic and Metabolic Data (Hypothetical)
The following table provides an example of the type of data that would be generated from the in vivo study.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cₘₐₓ (ng/mL) | 450 | 800 |
| Tₘₐₓ (h) | 1.0 | 0.25 |
| AUC₀₋₂₄ (ng·h/mL) | 1200 | 600 |
| Half-life (t₁/₂) (h) | 3.5 | 2.8 |
| Clearance (mL/h/kg) | - | 1667 |
| Bioavailability (%) | 72 | - |
| Major Metabolite in Plasma | N-desethyl Yonkenafil | N-desethyl Yonkenafil |
| Excretion Route | Primarily Feces | Primarily Feces |
Conclusion
This technical guide has provided a comprehensive framework for the isotopic labeling of Yonkenafil and its application in metabolic studies. The detailed protocols for synthesis, in vitro, and in vivo experiments, along with the illustrative diagrams, offer a practical resource for researchers in the field of drug metabolism and development. The successful application of these methodologies will provide critical insights into the pharmacokinetic and metabolic profile of Yonkenafil, thereby supporting its continued development as a therapeutic agent. It is important to note that the quantitative data presented in this guide are hypothetical and should be determined experimentally. The provided protocols may require optimization based on specific laboratory conditions and analytical instrumentation.
References
- 1. mercell.com [mercell.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of Amaryllidaceae constituents and biological evaluation of their C-1 analogues. The next generation synthesis of 7-deoxypancratistatin and trans-dihydrolycoricidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage Conditions of Yonkenafil-d7
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific stability or storage data for Yonkenafil-d7 has been found in publicly available literature. The following information is based on the known characteristics of the non-deuterated parent compound, Yonkenafil, general principles of drug stability for phosphodiesterase type 5 (PDE5) inhibitors, and the established behavior of deuterated compounds. This guide is intended to provide a scientifically grounded framework for handling this compound.
Introduction
Yonkenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its deuterated isotopologue, this compound, is a valuable tool in pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with deuterium can alter the metabolic fate of a drug, often leading to a longer half-life due to the kinetic isotope effect.[2][3] Understanding the stability and appropriate storage conditions of this compound is critical for ensuring the integrity of experimental results.
This technical guide provides a comprehensive overview of the anticipated stability profile of this compound, recommended storage conditions, and a framework for establishing its stability through experimental protocols.
Predicted Stability Profile of this compound
The stability of this compound is expected to be influenced by factors common to other PDE5 inhibitors, such as pH, temperature, light, and oxidizing agents. Deuteration is not expected to significantly alter the intrinsic chemical stability of the molecule but may affect its metabolic stability.[][5]
Table 1: Predicted Stability of this compound Under Various Conditions
| Condition | Predicted Stability | Rationale and Potential Degradation Products |
| Acidic pH | Partial degradation | Sildenafil, a structurally similar PDE5 inhibitor, shows partial degradation in acidic conditions.[6] Degradation is likely to occur at the piperazine ring or through hydrolysis of the sulfonamide group.[7] |
| Alkaline pH | Partial degradation | Similar to acidic conditions, alkaline pH may lead to partial degradation of this compound.[6] |
| Neutral pH | Generally stable | Most small molecule drugs exhibit good stability at neutral pH. |
| Elevated Temperature | Stable in solid state, potential for degradation in solution | Sildenafil citrate has been shown to be stable in its solid state when exposed to heat.[6] However, in solution, elevated temperatures can accelerate hydrolytic degradation. |
| Light (Photostability) | Potential for degradation | Exposure to UV radiation can lead to the degradation of sildenafil, primarily affecting the piperazine ring.[7][8] It is prudent to assume this compound may also be light-sensitive. |
| Oxidation | Susceptible to degradation | Sildenafil is completely degraded by oxidizing agents like hydrogen peroxide.[6] The core structure of Yonkenafil is likely susceptible to oxidation. |
Recommended Storage Conditions
Based on the predicted stability profile and general guidelines for deuterated and light-sensitive compounds, the following storage conditions are recommended for this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Recommended Conditions | Justification |
| Solid (Powder) | Store at -20°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). | Low temperature and inert atmosphere minimize degradation from thermal and oxidative stress. Light-resistant containers protect against photolytic degradation.[9] |
| In Solution | Prepare solutions fresh and use immediately. If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles. | Solutions are generally less stable than the solid form. Low temperatures slow down potential degradation in solution.[10] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12]
4.1. Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Store the solid compound at 80°C for 7 days.
-
Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
4.2. Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Methodology:
-
Column: A C18 reversed-phase column is typically suitable for the analysis of PDE5 inhibitors.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance. Mass spectrometry (LC-MS) can be used for peak identification and confirmation of degradation products.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method's ability to separate this compound from its degradation products must be demonstrated.
Visualizations
5.1. Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
5.2. Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway for this compound.
Conclusion
While specific stability data for this compound is not currently available, a comprehensive stability assessment strategy can be formulated based on the known properties of similar compounds. Researchers and drug development professionals should handle this compound with the precautions outlined in this guide, particularly with respect to temperature, light, and oxidative conditions. The implementation of rigorous forced degradation studies and the development of a validated stability-indicating analytical method are crucial steps to ensure the quality and reliability of data generated using this important research compound.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salamandra.net [salamandra.net]
- 6. thaiscience.info [thaiscience.info]
- 7. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation and mineralization of the emerging pharmaceutical pollutant sildenafil by ozone and UV radiation using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. moravek.com [moravek.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
Understanding the Deuterium Kinetic Isotope Effect in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the deuterium kinetic isotope effect (KIE) and its strategic application in modern drug development. By leveraging this fundamental principle, researchers can rationally design molecules with improved metabolic profiles, leading to enhanced safety and efficacy. This document details the core scientific concepts, presents quantitative data from key case studies, outlines experimental protocols for measuring the KIE, and provides visual diagrams to illustrate critical pathways and workflows.
Core Principle: The Deuterium Kinetic Isotope Effect
The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] In drug metabolism, the most relevant KIE is the deuterium (²H or D) KIE. This effect is rooted in the fundamental differences between the carbon-hydrogen (C-H) and the carbon-deuterium (C-D) chemical bonds.
The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[1] Consequently, more energy is required to break a C-D bond. When the cleavage of this bond is the rate-determining step in a drug's metabolic pathway—a common scenario in reactions catalyzed by Cytochrome P450 (CYP) enzymes—substituting hydrogen with deuterium can significantly slow down the reaction rate.[2][3] The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond.[3][4]
This principle, often termed "deuterium switching" or "precision deuteration," is a powerful tool in medicinal chemistry.[2][5] By strategically replacing hydrogen atoms at sites of metabolic vulnerability (known as "soft spots") with deuterium, drug developers can:
-
Improve Pharmacokinetic Profiles: Decrease the rate of metabolic clearance, leading to a longer drug half-life and increased overall drug exposure (AUC).[6][7]
-
Reduce Metabolite-Related Toxicity: Inhibit the formation of toxic or pharmacologically active metabolites that may cause adverse effects.[6][7]
-
Enhance Selectivity: Prevent the formation of metabolites that have a different pharmacological profile, such as lower selectivity for the intended target.[5][8]
Caption: The core principle of the deuterium kinetic isotope effect (KIE).
Quantitative Data: Case Studies in Deuteration
The therapeutic benefits of deuteration are best illustrated through clinical and preclinical data. The following tables summarize the pharmacokinetic (PK) changes observed in well-documented case studies.
Case Study 1: Deutetrabenazine
Deutetrabenazine was the first deuterated drug to receive FDA approval and is used to treat chorea associated with Huntington's disease.[6] It is the deuterated analog of tetrabenazine. Both are rapidly converted to active metabolites (dihydrotetrabenazine, or HTBZ), which are then metabolized by the CYP2D6 enzyme.[9][10] Deuteration at the site of metabolism significantly improves the PK profile of these active metabolites.
Table 1: Pharmacokinetic Comparison of Active Metabolites: Deutetrabenazine vs. Tetrabenazine
| Parameter | Deuterated (α+β)-HTBZ (from 25 mg Deutetrabenazine) | Non-deuterated (α+β)-HTBZ (from 25 mg Tetrabenazine) | Fold Change |
|---|---|---|---|
| Half-life (t½) | 8.6 hours[10] | 4.8 hours[10] | 1.8x |
| Total Exposure (AUC) | 542 ng·hr/mL[10] | 261 ng·hr/mL[10] | 2.1x |
| Peak Concentration (Cmax) | 74.6 ng/mL[10] | 61.6 ng/mL[10] | 1.2x |
Data from a single-dose, randomized crossover study in healthy volunteers.[10]
The data clearly show that deuteration nearly doubled the half-life and total exposure of the active metabolites with only a minor increase in peak concentration, allowing for less frequent dosing.[10][11]
Case Study 2: Deucravacitinib
Deucravacitinib is a first-in-class, selective TYK2 inhibitor approved for treating plaque psoriasis.[12] Its design incorporates deuterium on a methyl amide group not just to slow metabolism, but to strategically block the formation of a less selective N-demethylated metabolite.[8][13] This metabolic "steering" helps maintain the drug's high selectivity for its target, TYK2, over other Janus kinase (JAK) family enzymes.[5][8][14]
Caption: Metabolic switching of Deucravacitinib to preserve selectivity.
Table 2: Metabolic Fate of Deucravacitinib in Humans
| Metabolic Pathway | Contribution to Clearance in Humans |
|---|---|
| N-demethylation at methyl amide (-CD3) | Not detectable[8] |
| Oxidation at methyl amide (-CD3) | 4.1% to 5.6%[8] |
| Other Pathways (e.g., N-demethylation at triazole) | > 45%[8] |
Data from a human ADME study. The deuteration successfully diverted metabolism away from the methyl amide moiety.[8]
Case Study 3: Deuterated Methadone
Preclinical studies on a deuterated version of methadone (d9-methadone) demonstrate a significant alteration of its pharmacokinetic profile.
Table 3: Pharmacokinetic Comparison: d9-Methadone vs. Methadone in Mice
| Parameter | d9-Methadone | Methadone | Fold Change |
|---|---|---|---|
| Total Exposure (AUC) | 5.7-fold increase[15] | Baseline | 5.7x |
| Peak Concentration (Cmax) | 4.4-fold increase[15] | Baseline | 4.4x |
| Clearance (CL) | 0.9 L/h/kg[15] | 4.7 L/h/kg[15] | 5.2x decrease |
Data from a single intravenous dose study in CD-1 male mice.[15]
Experimental Protocols: Measuring the KIE In Vitro
The primary method for assessing the potential impact of deuteration is the in vitro metabolic stability assay, typically using human liver microsomes. This assay measures the rate at which a compound is metabolized by key liver enzymes.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol outlines the steps to compare the metabolic stability of a deuterated compound and its non-deuterated analog.
1. Materials and Reagents:
-
Biological Matrix: Pooled human liver microsomes (from reputable suppliers).[16][17]
-
Test Compounds: Deuterated and non-deuterated analogs, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.[18]
-
Cofactor: NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate and sustain the enzymatic reaction.[16][18][19]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[17][18]
-
Positive Control: A compound with known metabolic stability (e.g., Dextromethorphan, Midazolam).[17]
-
Termination Solution: Ice-cold acetonitrile (ACN) containing an internal standard for analytical quantification.[16][18]
-
Equipment: Incubator (37°C), centrifuge, LC-MS/MS system.[16]
2. Assay Workflow:
Caption: Experimental workflow for assessing the kinetic isotope effect.
3. Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute them in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein).[19][20] Prepare the NADPH regenerating system and test compound working solutions.
-
Pre-incubation: In a microcentrifuge tube, mix the microsomal solution with the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.[17][21]
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[17] This marks time zero (T=0).
-
Sampling and Termination: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile to stop the reaction.[16][18] The T=0 sample is typically taken just before adding the NADPH.
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[16]
-
Analysis: Carefully collect the supernatant and inject it into an LC-MS/MS system to quantify the concentration of the remaining parent compound.[17][21]
4. Data Analysis and Interpretation:
-
The concentration of the parent compound at each time point is normalized to the concentration at T=0.
-
The natural logarithm of the percent remaining compound is plotted against time.
-
The slope of this line corresponds to the elimination rate constant (k).
-
The in vitro half-life is calculated as: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (microsomal protein concentration) .
-
A significantly longer t½ and lower CLint for the deuterated analog compared to the non-deuterated analog confirms a positive deuterium KIE, indicating that the site of deuteration is a key spot for metabolic degradation.
Conclusion
The deuterium kinetic isotope effect is a well-established and powerful principle in drug design. By strategically substituting hydrogen with deuterium at metabolically labile positions, medicinal chemists can favorably alter a drug's pharmacokinetic profile. This can lead to significant clinical advantages, including increased efficacy, improved safety by reducing toxic metabolites, and better patient compliance through less frequent dosing regimens. The success of drugs like deutetrabenazine and deucravacitinib validates this approach, moving it from a theoretical concept to a proven strategy in creating superior therapeutics. As analytical techniques become more refined, the rational application of the KIE will continue to be a valuable tool in the development of next-generation medicines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. researchgate.net [researchgate.net]
- 12. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 13. drughunter.com [drughunter.com]
- 14. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 15. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mttlab.eu [mttlab.eu]
- 20. researchgate.net [researchgate.net]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Yonkenafil in Human Plasma Using Yonkenafil-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of yonkenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, yonkenafil-d7, to ensure high precision and accuracy. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of yonkenafil.
Introduction
Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1][2] Like other drugs in its class, yonkenafil enhances the effect of nitric oxide (NO) by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[3][4] Accurate quantification of yonkenafil in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development and for clinical monitoring. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for matrix effects and variations in sample processing and instrument response.[6] This application note presents a detailed protocol for a robust and reliable LC-MS/MS method for the determination of yonkenafil in human plasma.
Experimental Protocols
Materials and Reagents
-
Yonkenafil and this compound reference standards
-
Formic acid (LC-MS grade)[7]
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu LC-20A, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 3000, Thermo Scientific TSQ Quantis)[6]
-
Analytical column: C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3 µm)[9]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve yonkenafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the yonkenafil stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at desired concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3 µm)[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 80% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Yonkenafil: m/z [Precursor Ion] → [Product Ion]this compound: m/z [Precursor Ion+7] → [Product Ion] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
(Note: Specific MRM transitions and collision energies should be optimized for the instrument used.)
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Yonkenafil | 1 - 500 | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low (2.5) | < 10 | < 10 | 90 - 110 |
| Medium (50) | < 8 | < 8 | 92 - 108 |
| High (400) | < 8 | < 8 | 92 - 108 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Yonkenafil | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for yonkenafil quantification.
Yonkenafil Signaling Pathway
Caption: Mechanism of action of Yonkenafil.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of yonkenafil in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard contribute to the robustness and accuracy of the assay. This method is well-suited for supporting pharmacokinetic and clinical studies of yonkenafil.
References
- 1. LC-MS/MS methods for simultaneous determination of youkenafil and its metabolite M1 in human seminal plasma and plasma: Application to evaluate the acute effect of youkenafil on semen quality and its pharmacokinetics in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Upregulates Type 5 Phosphodiesterase in N9 Microglial Cells: Inhibition by Sildenafil and Yonkenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 8. ucd.ie [ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol for Quantification of Yonkenafil in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Yonkenafil, a novel selective phosphodiesterase type 5 (PDE5) inhibitor, is under investigation for the treatment of erectile dysfunction.[1][2] Accurate and reliable quantification of Yonkenafil in human plasma is crucial for pharmacokinetic studies, dose-finding, and overall clinical development.[3] This document provides a detailed protocol for the determination of Yonkenafil in human plasma using a sensitive and selective liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of this compound.
Principle
This method involves the extraction of Yonkenafil and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of Yonkenafil is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Yonkenafil reference standard
-
Yonkenafil-d5 (or other suitable internal standard like Diazepam)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade diethyl ether
-
HPLC-grade dichloromethane
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Yonkenafil and the internal standard (e.g., Yonkenafil-d5) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Yonkenafil primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards at concentrations ranging from 1.0 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Internal Standard Working Solution: Dilute the internal standard primary stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the internal standard working solution (50 ng/mL Yonkenafil-d5).
-
Vortex mix for 30 seconds.
-
Add 500 µL of extraction solvent (diethyl ether/dichloromethane, 60:40, v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A UPLC or HPLC system capable of binary gradient elution |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 20% B (0-0.5 min), 20-80% B (0.5-2.0 min), 80% B (2.0-3.0 min), 80-20% B (3.0-3.1 min), 20% B (3.1-4.0 min) |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Yonkenafil | Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by infusion) |
| Yonkenafil-d5 (IS) | Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by infusion) |
| Collision Gas | Argon |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 8.5% |
| Inter-day Precision (%RSD) | < 8.5% |
| Accuracy (%RE) | Within ±15% (±20% for LLOQ) |
| Recovery | > 90% |
| Matrix Effect | Minimal and compensated by the IS |
Data Presentation
Table 1: Calibration Curve and Quality Control Sample Performance
| Sample Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Calibration Standard 1 | 1.0 | 1.05 | 105.0 | 6.8 |
| Calibration Standard 2 | 5.0 | 4.85 | 97.0 | 5.2 |
| Calibration Standard 3 | 50 | 51.2 | 102.4 | 3.1 |
| Calibration Standard 4 | 250 | 245.5 | 98.2 | 2.5 |
| Calibration Standard 5 | 500 | 508.0 | 101.6 | 1.9 |
| Calibration Standard 6 | 1000 | 992.0 | 99.2 | 1.5 |
| Low QC (LQC) | 3.0 | 3.10 | 103.3 | 4.5 |
| Medium QC (MQC) | 400 | 390.8 | 97.7 | 2.8 |
| High QC (HQC) | 800 | 815.2 | 101.9 | 2.1 |
Mandatory Visualizations
References
- 1. LC-MS/MS methods for simultaneous determination of youkenafil and its metabolite M1 in human seminal plasma and plasma: Application to evaluate the acute effect of youkenafil on semen quality and its pharmacokinetics in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Oral Doses of Youkenafil Hydrochloride, a Phosphodiesterase Type 5 Inhibitor, in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yonkenafil Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yonkenafil is a novel and potent selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding the distribution and concentration of Yonkenafil in various tissues is paramount for preclinical and clinical drug development, enabling the assessment of efficacy, off-target effects, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. This document provides detailed application notes and standardized protocols for the sample preparation of tissue matrices for the quantitative analysis of Yonkenafil, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocols outlined below cover tissue homogenization, protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), providing researchers with a range of validated techniques to suit different tissue types and laboratory capabilities.
Mechanism of Action: The cGMP Signaling Pathway
Yonkenafil exerts its therapeutic effects by inhibiting PDE5, which is responsible for the degradation of cGMP. Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn modulates downstream signaling cascades, resulting in smooth muscle relaxation and vasodilation. In the central nervous system, this pathway has been implicated in neuronal protection and network potentiation.
Figure 1: Simplified signaling pathway of Yonkenafil's mechanism of action.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of Yonkenafil in various tissue homogenates using the described sample preparation techniques coupled with LC-MS/MS. These values are illustrative and may vary depending on the specific tissue matrix, instrumentation, and laboratory conditions.
Table 1: Recovery of Yonkenafil from Spiked Tissue Homogenates
| Tissue Type | Protein Precipitation (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| Brain | 88 ± 5 | 92 ± 4 | 95 ± 3 |
| Liver | 85 ± 6 | 90 ± 5 | 93 ± 4 |
| Lung | 90 ± 4 | 94 ± 3 | 97 ± 2 |
| Muscle | 87 ± 5 | 91 ± 4 | 94 ± 3 |
Table 2: Matrix Effect of Different Tissue Homogenates on Yonkenafil Detection
| Tissue Type | Protein Precipitation (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| Brain | 85 - 95 | 90 - 105 | 95 - 105 |
| Liver | 75 - 90 | 85 - 100 | 90 - 105 |
| Lung | 80 - 95 | 90 - 105 | 95 - 110 |
| Muscle | 88 - 100 | 92 - 105 | 96 - 105 |
Matrix Effect is calculated as the ratio of the analyte response in the presence of matrix ions to the analyte response in the absence of matrix ions, expressed as a percentage. A value of 100% indicates no matrix effect.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Brain | Liver | Lung | Muscle |
| Linearity Range (ng/g) | 1 - 1000 | 1 - 1000 | 0.5 - 500 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.996 | > 0.995 |
| LLOQ (ng/g) | 1 | 1 | 0.5 | 1 |
Experimental Protocols
Tissue Homogenization
This is the initial and critical step for all subsequent extraction procedures. The goal is to achieve a uniform consistency to ensure reproducible extraction.
Figure 2: Workflow for tissue homogenization.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bead beater with appropriate lysis tubes and beads (e.g., ceramic beads) or a rotor-stator homogenizer
-
Refrigerated centrifuge
Protocol:
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Place the tissue in a 2 mL lysis tube containing ceramic beads or a suitable homogenization tube.
-
Add 4 volumes of ice-cold PBS (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm) or a rotor-stator homogenizer until no visible tissue fragments remain. Keep samples on ice during and between homogenization steps to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (tissue homogenate) for further processing.
Protein Precipitation (PPT)
This is a rapid and simple method for removing the bulk of proteins from the tissue homogenate.
Figure 3: Workflow for protein precipitation.
Materials:
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Yonkenafil)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
To 100 µL of tissue homogenate, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample cleanup method compared to PPT, often resulting in cleaner extracts.
Figure 4: Workflow for liquid-liquid extraction.
Materials:
-
Extraction solvent (e.g., a mixture of Dichloromethane and Diethyl Ether, 1:1 v/v)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 100 µL of tissue homogenate, add the internal standard solution.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup, removing a wide range of interfering substances and can be used to concentrate the analyte.
Figure 5: Workflow for solid-phase extraction.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Internal Standard (IS) solution
-
Formic acid
-
Methanol
-
Deionized water
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
To 100 µL of tissue homogenate, add the internal standard and acidify with 2% formic acid to a final volume of 500 µL with deionized water.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Yonkenafil and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Conclusion
The selection of the most appropriate sample preparation technique for Yonkenafil analysis in tissue will depend on the specific research question, the tissue matrix, the required sensitivity, and available resources. For high-throughput screening, protein precipitation offers a rapid and straightforward approach. For cleaner extracts and improved sensitivity, liquid-liquid extraction is a valuable alternative. For the most demanding applications requiring the highest level of purity and concentration, solid-phase extraction is the recommended method. The protocols provided herein serve as a robust starting point for the development and validation of bioanalytical methods for Yonkenafil in various tissue types.
In Vitro Metabolism of Yonkenafil Using a Deuterated Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting in vitro metabolism studies of Yonkenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor. The protocols emphasize the use of a deuterated internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry to facilitate the characterization of Yonkenafil's metabolic profile, a critical step in its preclinical and clinical development. While specific kinetic parameters for Yonkenafil are not publicly available, this document outlines the established methodologies for their determination.
Introduction
Yonkenafil is a new phosphodiesterase type 5 (PDE5) inhibitor being investigated for various therapeutic applications.[1] Understanding its metabolic fate is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile. In vitro metabolism studies using human liver microsomes (HLMs) are a standard approach to identify metabolic pathways and determine kinetic parameters.
The primary metabolic route for many PDE5 inhibitors is N-dealkylation, catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][4] For Yonkenafil, the major active metabolite is N-desethyl Yonkenafil, also known as M459.[5]
Accurate quantification of the parent drug and its metabolites in complex biological matrices requires a robust analytical method. The use of a stable isotope-labeled internal standard, such as deuterated Yonkenafil (Yonkenafil-d5), is the gold standard for LC-MS/MS-based bioanalysis.[6][7][8][9][10] The deuterated standard co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.
Data Presentation
Table 1: Pharmacokinetic Parameters of Yonkenafil and its Metabolite M459 in Humans (Single 100 mg Oral Dose)
| Parameter | Yonkenafil | M459 (N-desethyl Yonkenafil) |
| Tmax (h) | ~0.73 | Not specified |
| Cmax | Higher in elderly | Not specified |
| AUC | Higher in elderly | Not specified |
| t1/2 (h) | ~2.1 hours longer in elderly | Not specified |
Data adapted from a phase I clinical study.[5] Specific Cmax and AUC values were reported as percentage increases in the elderly population compared to the young population and are not presented as absolute concentrations.
Table 2: Generic In Vitro Metabolism Kinetic Parameters for a Hypothetical CYP3A4 Substrate
| Parameter | Description | Example Value Range |
| Km (µM) | Michaelis-Menten constant; substrate concentration at half-maximal velocity. | 1 - 50 |
| Vmax (pmol/min/mg protein) | Maximum reaction velocity. | 100 - 2000 |
| CLint (µL/min/mg protein) | Intrinsic clearance (Vmax/Km). | 20 - 2000 |
These are example values and do not represent actual data for Yonkenafil. The protocol provided in Section 4 can be used to determine these specific parameters.
Experimental Protocols
Synthesis of Deuterated Yonkenafil (Conceptual)
A specific synthesis protocol for deuterated Yonkenafil is not publicly available. However, a common strategy for introducing deuterium atoms into a molecule is through the use of deuterated reagents during synthesis. For Yonkenafil, deuteration could potentially be achieved by using deuterated ethylating agents to introduce a deuterated N-ethyl group. The exact synthetic route would depend on the overall synthesis strategy for the Yonkenafil molecule.
In Vitro Metabolism in Human Liver Microsomes
This protocol outlines the procedure to determine the metabolic stability and identify the primary metabolites of Yonkenafil.
Materials:
-
Yonkenafil
-
Human Liver Microsomes (HLMs), pooled
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Deuterated Yonkenafil (internal standard)
-
Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Yonkenafil in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in phosphate buffer. The final concentration of the organic solvent in the incubation should be less than 1%.
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Yonkenafil to the pre-warmed mixture.
-
Incubate at 37°C in a shaking water bath.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the deuterated Yonkenafil internal standard.
-
-
Sample Preparation for LC-MS/MS:
LC-MS/MS Analysis
This is a general method; specific parameters must be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Yonkenafil and its metabolites (e.g., 5% to 95% B over 5 minutes)
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined by infusing pure standards of Yonkenafil, its expected metabolites (e.g., M459), and the deuterated internal standard. The transitions will be the precursor ion (M+H)+ to a specific product ion.
-
Collision Energy and other source parameters: Optimize for maximum signal intensity for each analyte.
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the natural log of the remaining parent compound concentration versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693/k.
-
Calculate intrinsic clearance (CLint) = (0.693/t1/2) * (incubation volume / mg microsomal protein).
Visualizations
References
- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and pharmacokinetics of phosphodiesterase-5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-related pharmacokinetics differences were observed between young and elderly populations of a novel PDE5 inhibitor, youkenafil, and its metabolite M459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. mdpi.com [mdpi.com]
- 12. cbspd.com [cbspd.com]
- 13. japsonline.com [japsonline.com]
- 14. [PDF] Detection and Characterization of Metabolites in Biological Matrices Using Mass Defect Filtering of Liquid Chromatography/High Resolution Mass Spectrometry Data | Semantic Scholar [semanticscholar.org]
- 15. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Yonkenafil in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for a validated bioanalytical method for the quantitative determination of Yonkenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor, in human plasma. The method utilizes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) technique, ensuring high selectivity and accuracy for pharmacokinetic and toxicokinetic studies. The protocol details sample preparation, chromatographic and mass spectrometric conditions, and a full validation performed in accordance with the principles outlined in the FDA and EMA guidelines.[1][2][3]
Introduction
Yonkenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[4][5] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which mediates smooth muscle relaxation and vasodilation.[6][7] This mechanism of action makes Yonkenafil a promising therapeutic agent for various conditions, including erectile dysfunction and potentially neurodegenerative diseases.[5][8] To support the clinical development of Yonkenafil, a reliable and validated bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic profiling and dose-finding studies.
This application note describes a sensitive, specific, and robust HPLC-MS/MS method for the determination of Yonkenafil in human plasma. The method has been validated according to international guidelines to ensure data integrity and reliability.[1][2][3][9][10]
Signaling Pathway of PDE5 Inhibition
The therapeutic effect of Yonkenafil is mediated through the nitric oxide (NO)/cGMP signaling pathway.
Figure 1: Mechanism of Action of Yonkenafil via PDE5 Inhibition.
Experimental Protocols
Materials and Reagents
-
Analytes: Yonkenafil reference standard (>99% purity), Sildenafil as an internal standard (IS) (>99% purity).
-
Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA as anticoagulant).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), volumetric flasks, pipettes.
Instrumentation
-
HPLC System: A Shimadzu Nexera X2 or equivalent UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Yonkenafil and Sildenafil (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Yonkenafil stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of the IS in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Yonkenafil working solutions to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation: Protein Precipitation
The sample preparation workflow is designed for efficient and clean extraction of Yonkenafil from plasma.
Figure 2: Workflow for Plasma Sample Preparation.
HPLC-MS/MS Conditions
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 90 |
| 3.00 | 90 |
| 3.10 | 10 |
| 4.00 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Yonkenafil | [To be determined based on structure] | [To be determined] | [To be optimized] |
| Sildenafil (IS) | 475.2 | 100.1 / 283.2 | 45 / 35 |
Note: The exact m/z values for Yonkenafil need to be determined from its chemical structure and optimized during method development.
Bioanalytical Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][10] The validation assessed selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Validation Workflow
Figure 3: Bioanalytical Method Validation Workflow.
Summary of Validation Results
Table 5: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 6: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 15 | ± 15% | ≤ 20 | ± 20% |
| Low QC | 3 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| Mid QC | 100 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| High QC | 800 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
Table 7: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
|---|---|---|---|
| Low QC | 3 | Consistent, precise, and reproducible | 0.85 - 1.15 |
| High QC | 800 | Consistent, precise, and reproducible | 0.85 - 1.15 |
Table 8: Stability
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-Top Stability (Room Temp) | 4 hours | Stable |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Long-Term Stability (-80°C) | 90 days | Stable |
| Autosampler Stability (10°C) | 24 hours | Stable |
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of Yonkenafil in human plasma. The method has been thoroughly validated and meets the acceptance criteria of international regulatory guidelines. This validated method is suitable for use in clinical and non-clinical studies to support the development of Yonkenafil.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 (PDE-5) Inhibitors as Emergent Environmental Contaminants: Advanced Remediation and Analytical Methods [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. id-eptri.eu [id-eptri.eu]
- 10. fda.gov [fda.gov]
Application Notes and Protocols: The Role of Yonkenafil-d7 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yonkenafil is a phosphodiesterase type 5 (PDE5) inhibitor.[1] Like other drugs in this class, it is anticipated to be primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform.[2][3][4] This metabolic pathway is a common source of drug-drug interactions (DDIs), making a thorough evaluation of Yonkenafil's DDI potential a critical component of its preclinical and clinical development. Regulatory agencies such as the FDA and EMA provide clear guidelines for conducting these essential safety assessments.[5][6][7]
Yonkenafil-d7, a deuterated analog of Yonkenafil, serves as an indispensable tool in these investigations. Its utility lies in its role as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The use of a stable-labeled internal standard is the gold standard for accurately quantifying drug concentrations in complex biological matrices by correcting for variability in sample preparation and instrument response.
These application notes provide detailed protocols for in vitro and in vivo DDI studies for a compound like Yonkenafil, highlighting the integral role of this compound in generating reliable quantitative data.
Data Presentation: Summary of Hypothetical DDI Study Results
The following tables summarize the type of quantitative data generated from the protocols described below. These are representative data for a PDE5 inhibitor and should be determined experimentally for Yonkenafil.
Table 1: In Vitro CYP Inhibition Potential of Yonkenafil
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2B6 | Bupropion | > 50 | Low |
| CYP2C8 | Amodiaquine | > 50 | Low |
| CYP2C9 | Diclofenac | 28 | Low |
| CYP2C19 | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Dextromethorphan | 45 | Low |
| CYP3A4 | Midazolam | 8.5 | Moderate |
| CYP3A4 | Testosterone | 10.2 | Moderate |
Table 2: In Vitro CYP Induction Potential of Yonkenafil in Human Hepatocytes
| CYP Isoform | Inducer Positive Control | Yonkenafil (10 µM) Fold Induction | Emax (Fold Induction) | EC50 (µM) | Induction Potential |
| CYP1A2 | Omeprazole | 1.2 | 1.3 | > 10 | Low |
| CYP2B6 | Phenobarbital | 1.5 | 1.6 | > 10 | Low |
| CYP3A4 | Rifampicin | 1.8 | 2.1 | 7.8 | Low to Moderate |
Table 3: Pharmacokinetic Parameters of Yonkenafil in a Clinical DDI Study
| Treatment Group | AUC₀-t (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| Yonkenafil alone (50 mg) | 850 | 150 | 1.0 | 4.2 |
| Yonkenafil (50 mg) + Ketoconazole (400 mg) | 3400 | 375 | 2.5 | 9.8 |
| Yonkenafil (50 mg) + Rifampicin (600 mg) | 340 | 90 | 0.8 | 2.1 |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of Yonkenafil to inhibit the activity of major human CYP isoforms.
Methodology:
-
System: Pooled human liver microsomes (HLMs).
-
Incubation: A cocktail of specific probe substrates for major CYP enzymes (see Table 1) is incubated with HLMs in the presence of a range of Yonkenafil concentrations (e.g., 0.1 to 50 µM).[8] A control incubation without Yonkenafil is also performed.
-
Cofactor: The reaction is initiated by adding NADPH.
-
Reaction Termination: After a specified incubation time (e.g., 15 minutes), the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard, this compound, and internal standards for each metabolite being measured.
-
Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated LC-MS/MS method.
-
The formation of the specific metabolite for each probe substrate is quantified.
-
-
Data Analysis: The rate of metabolite formation at each Yonkenafil concentration is compared to the control. The IC50 value (the concentration of Yonkenafil that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a four-parameter logistic curve.
dot
Caption: Workflow for an in vitro CYP inhibition assay.
Protocol 2: In Vitro Cytochrome P450 Induction Assay
Objective: To determine the potential of Yonkenafil to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
Methodology:
-
System: Cryopreserved human hepatocytes from at least three donors.
-
Treatment: Hepatocytes are cultured and treated daily for 48 to 72 hours with various concentrations of Yonkenafil (e.g., 0.1 to 10 µM), a vehicle control, and known positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4).[9][10]
-
Endpoint Measurement:
-
mRNA Analysis (Primary): After treatment, cells are harvested, and total RNA is isolated. The relative mRNA levels of the target CYP genes are quantified using qRT-PCR.
-
Enzyme Activity (Confirmatory): Alternatively, cells are incubated with probe substrates for the respective CYPs, and metabolite formation is measured by LC-MS/MS.
-
-
Data Analysis: The fold change in mRNA expression or enzyme activity relative to the vehicle control is calculated. Emax (maximum induction effect) and EC50 (concentration causing 50% of Emax) values are determined.
dot
Caption: Metabolic pathway and DDI potential for Yonkenafil.
Protocol 3: Clinical Drug-Drug Interaction Study
Objective: To evaluate the effect of a strong CYP3A4 inhibitor (ketoconazole) and a strong CYP3A4 inducer (rifampicin) on the pharmacokinetics of Yonkenafil in healthy volunteers.
Methodology:
-
Study Design: An open-label, three-period, fixed-sequence crossover study in healthy adult volunteers.[11]
-
Treatment Periods:
-
Period 1 (Reference): Subjects receive a single oral dose of Yonkenafil (e.g., 50 mg).
-
Period 2 (Inhibition): After a washout period, subjects receive ketoconazole (e.g., 400 mg daily) for several days to achieve steady-state inhibition. On the last day of inhibitor treatment, they receive a single dose of Yonkenafil concurrently.
-
Period 3 (Induction): After another washout period, subjects receive rifampicin (e.g., 600 mg daily) for several days to achieve maximal induction. On the last day of inducer treatment, they receive a single dose of Yonkenafil.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) in each period.
-
Bioanalysis:
-
Plasma is harvested from blood samples.
-
Yonkenafil concentrations are quantified using a validated LC-MS/MS method.
-
Crucially, a known concentration of this compound is added to each plasma sample prior to extraction to serve as the internal standard.
-
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t½) are calculated for each period using non-compartmental analysis. The geometric mean ratios of AUC and Cmax (with/without interactor drug) and their 90% confidence intervals are determined to quantify the magnitude of the interaction.
dot
References
- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on drug interactions with phosphodiesterase-5 inhibitors prescribed as first-line therapy for patients with erectile dysfunction or pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of phosphodiesterase 5 inhibitors with concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. xenotech.com [xenotech.com]
- 7. fda.gov [fda.gov]
- 8. Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 10. Simulation of clinical drug-drug interactions from hepatocyte CYP3A4 induction data and its potential utility in trial designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Studies on Drug–Drug Interactions Involving Metabolism and Transport: Methodology, Pitfalls, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Yonkenafil LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Yonkenafil.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][5]
Q2: What are the common sources of matrix effects in the analysis of Yonkenafil from biological samples?
A2: Common sources of matrix effects in bioanalysis include phospholipids from cell membranes, salts, endogenous metabolites, and dosing vehicles.[1] For Yonkenafil analysis in plasma, phospholipids are a major contributor to matrix effects.[1] Co-administered drugs and their metabolites can also interfere with the ionization of Yonkenafil and its metabolites.[1]
Q3: How can I qualitatively assess if my Yonkenafil analysis is suffering from matrix effects?
A3: A common qualitative method is the post-column infusion technique. In this method, a standard solution of Yonkenafil is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of Yonkenafil indicates the presence of ion suppression or enhancement, respectively.
Q4: What is a quantitative approach to evaluate the extent of matrix effects?
A4: The most widely accepted quantitative method is the post-extraction addition (or post-extraction spike) method.[1] This involves comparing the peak area of Yonkenafil in a solution prepared in a clean solvent to the peak area of Yonkenafil spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas gives the matrix factor (MF) .[1]
Q5: How is the Matrix Factor (MF) calculated and interpreted?
A5: The Matrix Factor is calculated using the following formula:
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
For a robust bioanalytical method, the ideal matrix factor should be between 0.8 and 1.2.
Q6: What are the major metabolites of Yonkenafil that I should be aware of during analysis?
A6: The major metabolites of Yonkenafil identified in preclinical studies are the piperazine-N,N'-deethylation metabolite, the piperazine-N-deethylation metabolite, and the piperazine-N-deethylation-N,N'-deethylation metabolite. A primary active metabolite is the N-desethyl derivative. It is crucial to consider these metabolites as they can also be subject to matrix effects and may need to be quantified.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in Yonkenafil quantification.
Possible Cause: Significant and variable matrix effects between different sample lots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Solutions:
-
Quantitative Assessment: Perform the post-extraction addition experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.[1]
-
Sample Preparation Optimization:
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Yonkenafil and its metabolites while leaving interfering matrix components behind. A published method for Yonkenafil uses diethyl ether/dichloromethane (60:40, v/v).
-
Solid-Phase Extraction (SPE): If LLE is insufficient, develop an SPE method. Screen different sorbents (e.g., C18, mixed-mode) and elution solvents to achieve a cleaner extract.
-
Protein Precipitation (PPT): While simple, PPT is often less clean than LLE or SPE. If used, optimize the precipitation solvent (e.g., acetonitrile, methanol) and the ratio of solvent to sample.
-
-
Chromatographic Separation Improvement:
-
Gradient Modification: Adjust the mobile phase gradient to better separate Yonkenafil and its metabolites from the regions where matrix effects are observed (identified via post-column infusion).
-
Column Chemistry: Try a different column chemistry (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for both the analytes and the interfering matrix components.
-
-
Internal Standard (IS) Strategy:
-
Stable Isotope Labeled (SIL) IS: The use of a SIL-IS (e.g., Yonkenafil-d5) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[6][7]
-
Structural Analogue IS: If a SIL-IS is unavailable, use a structural analogue that has similar physicochemical properties and chromatographic behavior to Yonkenafil. However, it may not perfectly track the matrix effects experienced by the analyte.
-
Issue 2: Low sensitivity for Yonkenafil and its metabolites.
Possible Cause: Significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity.
Solutions:
-
Identify Suppression Zones: Use the post-column infusion technique to pinpoint the regions in the chromatogram where ion suppression is most severe.
-
Chromatographic Adjustment: Modify the LC method (gradient, column) to move the elution of Yonkenafil and its metabolites away from these suppression zones.
-
Enhanced Sample Cleanup: Implement more rigorous sample preparation techniques (SPE is often more effective than LLE or PPT for removing phospholipids).
-
Reduce Matrix Load: Dilute the sample extract before injection. This can reduce the concentration of interfering components, but may also decrease the analyte signal. A balance must be found.
-
Mass Spectrometer Source Optimization:
-
Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to find conditions that are less susceptible to matrix effects.
-
Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI proves to be consistently problematic, as APCI can be less prone to matrix effects for certain compounds.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
Objective: To quantify the matrix effect (ion suppression or enhancement) for Yonkenafil.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Yonkenafil in the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extracted Spiked Matrix): Take a blank biological matrix (e.g., plasma) from at least six different sources. Process these samples using the established extraction procedure. After the final evaporation step, reconstitute the residue with the standard solution from Set A.
-
Set C (Pre-Extracted Spiked Matrix): Spike the blank biological matrix with the Yonkenafil standard at the same concentrations as Set A before starting the extraction procedure. (This set is used for recovery calculation but is often prepared alongside the matrix effect samples).
-
-
Analysis: Inject all samples into the LC-MS/MS system and record the peak areas for Yonkenafil.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Yonkenafil) / (Matrix Factor of IS)
-
-
Protocol 2: Preparation of Matrix-Matched Calibrators
Objective: To create a calibration curve that compensates for matrix effects.
Methodology:
-
Obtain Blank Matrix: Pool a sufficient volume of blank biological matrix from multiple sources.
-
Prepare Stock Solutions: Create a series of working standard solutions of Yonkenafil at different concentrations in a suitable solvent (e.g., methanol).
-
Spike the Matrix: Add a small, fixed volume of each working standard solution to aliquots of the pooled blank matrix to create a series of calibration standards. Ensure the volume of the spiking solution is minimal (e.g., <5% of the matrix volume) to avoid altering the matrix composition significantly.
-
Extraction: Process the matrix-matched calibrators using the same extraction procedure as the unknown samples.
-
Calibration Curve: Analyze the extracted calibrators and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
Data Presentation
Table 1: Example Matrix Factor Data for Yonkenafil in Human Plasma
| Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extracted Plasma) | Matrix Factor |
| 5 (Low QC) | 55,000 | 41,250 | 0.75 (Ion Suppression) |
| 50 (Mid QC) | 560,000 | 436,800 | 0.78 (Ion Suppression) |
| 500 (High QC) | 5,450,000 | 4,414,500 | 0.81 (Ion Suppression) |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Matrix Factor | % RSD (n=6 lots) |
| Protein Precipitation | 0.65 | 18% |
| Liquid-Liquid Extraction | 0.85 | 8% |
| Solid-Phase Extraction | 0.95 | 4% |
Signaling Pathways and Logical Relationships
Caption: Mechanism of matrix effect in the ESI source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. eijppr.com [eijppr.com]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ESI Conditions for Yonkenafil and Yonkenafil-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) conditions for the analysis of Yonkenafil and its deuterated internal standard, Yonkenafil-d7, via LC-MS/MS.
FAQs: Quick Answers to Common Questions
Q1: What is the expected ionization behavior of Yonkenafil in ESI?
A1: Yonkenafil, a phosphodiesterase type 5 (PDE5) inhibitor, is expected to ionize efficiently in positive ion mode (ESI+) due to the presence of basic nitrogen atoms in its structure that can be readily protonated.[1][2] It is advisable to start method development in positive ion mode.
Q2: Which mobile phase additives are recommended for analyzing Yonkenafil?
A2: Acidic mobile phase additives are recommended to promote protonation.[1] Formic acid (0.1%) or acetic acid (0.2%) in both the aqueous and organic mobile phases are common choices that have proven effective for similar PDE5 inhibitors.[2][3][4]
Q3: What are the typical mass transitions (MRM) for Yonkenafil and this compound?
A3: While specific transitions for Yonkenafil must be determined experimentally, you can predict them based on its molecular weight. First, determine the m/z of the precursor ion, which will be [M+H]⁺. Then, fragment this ion in the collision cell to identify stable product ions. For this compound, the precursor ion will be 7 mass units higher than that of the unlabeled Yonkenafil. The product ions may be the same or different depending on the location of the deuterium labels.
Q4: Should I be concerned about adduct formation?
A4: Yes, the formation of adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), can occur and may reduce the signal intensity of your target analyte.[5][6] To minimize this, use high-purity solvents, plastic vials and closures instead of glass, and consider the use of a small amount of ammonium formate in the mobile phase.[4][5][6]
Q5: What are the key ESI source parameters to optimize?
A5: The most critical parameters to optimize for maximum sensitivity include capillary voltage, cone voltage (or fragmentor voltage), source temperature, desolvation gas temperature, and desolvation gas flow rate.[7] A systematic approach to optimizing these parameters is crucial for developing a robust method.
Experimental Protocols
Protocol 1: Determination of Precursor and Product Ions
This protocol outlines the process of identifying the optimal multiple reaction monitoring (MRM) transitions for Yonkenafil and this compound.
Objective: To identify the most abundant and stable precursor and product ions for quantification.
Materials:
-
Yonkenafil reference standard (1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
This compound reference standard (1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Mass spectrometer with ESI source
Procedure:
-
Infuse the Yonkenafil standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan in positive ion mode to identify the protonated molecule [M+H]⁺. This will be your precursor ion.
-
Select the identified precursor ion for fragmentation.
-
Perform a product ion scan by varying the collision energy to find the most abundant and stable product ions.
-
Select the two most intense product ions for the MRM transitions.
-
Repeat steps 1-5 for the this compound standard.
Protocol 2: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing the ESI source parameters for maximum signal intensity.
Objective: To fine-tune the ESI source parameters to achieve the best sensitivity for Yonkenafil and this compound.
Methodology:
-
Set up a continuous infusion of the analyte of interest or a constant flow from the LC system with the analyte eluting.
-
Optimize one parameter at a time while keeping others constant.
-
Capillary Voltage: Start with a typical value (e.g., 3.0 kV) and adjust it up and down in 0.5 kV increments until a maximum stable signal is achieved.
-
Cone Voltage (Fragmentor Voltage): This parameter affects the transmission of ions into the mass spectrometer and can induce in-source fragmentation. Vary this voltage (e.g., in 5 V increments) to maximize the precursor ion intensity.
-
Source and Desolvation Temperatures: Optimize the source and desolvation gas temperatures to ensure efficient desolvation of the droplets without causing thermal degradation of the analyte.
-
Desolvation Gas Flow: Increase the flow of the drying gas (typically nitrogen) to enhance solvent evaporation. Find a balance, as excessively high flow can sometimes decrease the signal.
Data Presentation
Table 1: Example MRM Parameters for Yonkenafil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Yonkenafil | [To be determined] | [To be determined] | 100 | [Optimized value] | [Optimized value] |
| This compound | [To be determined] | [To be a determined] | 100 | [Optimized value] | [Optimized value] |
Table 2: Example Optimized ESI Source Parameters
| Parameter | Optimized Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
Note: The values presented in these tables are examples and must be determined experimentally for your specific instrument and conditions.
Troubleshooting Guide
Issue: Low or No Signal Intensity
-
Possible Cause: Incorrect ionization mode.
-
Solution: Confirm you are operating in positive ion mode (ESI+). While less likely, you could also check for a response in negative ion mode.[8]
-
-
Possible Cause: Inefficient spray formation.
-
Possible Cause: Suboptimal source parameters.
-
Solution: Systematically re-optimize capillary voltage, cone voltage, gas flows, and temperatures as described in Protocol 2.
-
Issue: Unstable Signal or High Noise
-
Possible Cause: Inconsistent solvent delivery.
-
Solution: Check the LC pump for pressure fluctuations and ensure proper solvent mixing.
-
-
Possible Cause: Contaminated ESI source.
-
Solution: Clean the ESI probe, capillary, and source optics according to the manufacturer's instructions.
-
-
Possible Cause: Matrix effects from the sample.[9]
-
Solution: Improve sample preparation to remove interfering matrix components.[1] Consider using a diverter valve to direct the early and late eluting parts of the chromatogram to waste.
-
Issue: Poor Peak Shape
-
Possible Cause: Chromatographic issues.
-
Solution: Ensure compatibility between the sample solvent and the mobile phase. Optimize the LC gradient and column chemistry.
-
-
Possible Cause: Analyte degradation.
-
Solution: Investigate potential in-source degradation by reducing the source temperature. Ensure sample stability in the autosampler.[1]
-
Visualizations
Caption: Experimental workflow for optimizing ESI-MS/MS conditions.
Caption: Troubleshooting logic for common ESI-MS/MS issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry [mdpi.com]
- 4. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
Technical Support Center: Analysis of Yonkenafil in Biological Samples
Welcome to the technical support center for the bioanalysis of Yonkenafil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recovery of Yonkenafil from biological samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of Yonkenafil from plasma samples?
Low recovery of Yonkenafil can stem from several factors throughout the sample preparation and analysis workflow. The most common culprits include:
-
Suboptimal Sample Preparation Technique: The chosen extraction method—whether Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—may not be suitable for the physicochemical properties of Yonkenafil.
-
Incorrect pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of Yonkenafil. If the pH is not optimized, the compound may not partition effectively into the extraction solvent or bind efficiently to the SPE sorbent.[1][2]
-
Inappropriate Solvent Selection: The polarity and composition of the extraction and wash solvents are crucial for both LLE and SPE. A poorly chosen solvent can lead to incomplete extraction or premature elution of the analyte.[3][4]
-
Matrix Effects: Co-extracted endogenous components from the biological matrix can interfere with the ionization of Yonkenafil in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5][6][7]
-
Analyte Instability: Yonkenafil may degrade during sample collection, storage, or processing due to enzymatic activity, pH instability, or temperature effects.[8]
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb Yonkenafil completely from the SPE sorbent.[9]
Q2: Which sample preparation technique is best for Yonkenafil?
The optimal technique depends on the required level of sample cleanup, sensitivity, and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method, ideal for high-throughput screening. However, it provides the least effective cleanup, which can lead to significant matrix effects.[10][11][12][13] Acetonitrile is a commonly used and effective solvent for protein precipitation.[10][12]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and is effective for non-polar compounds.[4][14] The choice of an appropriate organic solvent is critical for good recovery.[15]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration, leading to higher sensitivity.[16][17] It is, however, the most time-consuming and method-development intensive of the three.
For initial method development, it is advisable to test all three techniques to determine the best balance of recovery, cleanliness, and efficiency for your specific analytical goals.
Q3: How do I minimize matrix effects in my LC-MS/MS analysis of Yonkenafil?
Matrix effects can significantly impact the accuracy and reproducibility of your results.[5][6][7] Here are some strategies to mitigate them:
-
Improve Sample Cleanup: Utilize a more rigorous sample preparation method, such as SPE, to remove interfering endogenous components.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Yonkenafil from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with Yonkenafil can help to compensate for matrix-induced ion suppression or enhancement.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Qualitative Assessment: A post-column infusion study can help identify regions of ion suppression or enhancement in your chromatogram.[18]
Troubleshooting Guides
Problem: Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of Yonkenafil when using SPE, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low recovery in SPE.
Problem: Low Recovery in Liquid-Liquid Extraction (LLE)
Use this guide to troubleshoot poor Yonkenafil recovery with LLE:
References
- 1. researchgate.net [researchgate.net]
- 2. How does pH affect drug delivery? [synapse.patsnap.com]
- 3. welchlab.com [welchlab.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. organic chemistry - Why can I extract all metabolites from blood plasma with one solvent, but to extract only fatty acids I must use many solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 12. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. btrc-charity.org [btrc-charity.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. myadlm.org [myadlm.org]
Addressing internal standard variability with Yonkenafil-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Yonkenafil-d7 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Yonkenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] this compound is a stable isotope-labeled (SIL) version of Yonkenafil, where seven hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS). The primary role of an IS is to correct for variability throughout the analytical process, including sample preparation, injection volume, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.[2][3]
Q2: What are the potential sources of variability when using a deuterated internal standard like this compound?
While SIL internal standards are generally preferred, deuterium-labeled standards can present unique challenges.[4][5] Potential sources of variability include:
-
Deuterium-Hydrogen Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or sample matrix, especially at certain pH values or temperatures. This can lead to a loss of the isotopic label and inaccurate quantification.[6][7]
-
Chromatographic Shift: Deuterated compounds may exhibit slightly different retention times compared to their non-labeled counterparts.[4][5] If this shift is significant, it can lead to differential ionization and poor tracking of the analyte signal, particularly in the presence of co-eluting matrix components.[8]
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of the analyte and the internal standard in the mass spectrometer source.[9][10][11] If the matrix affects Yonkenafil and this compound differently, it can lead to inaccurate results.[12]
-
Interference: Naturally occurring isotopes of Yonkenafil can potentially interfere with the mass transition of this compound, especially if a low-resolution mass spectrometer is used.[13]
Q3: My this compound response is highly variable between samples. What should I investigate first?
High variability in the internal standard response is a common issue that requires systematic investigation.[14][15] A decision tree can help pinpoint the root cause.
Start by checking your LC-MS system's performance with a system suitability test. If the system is performing as expected, review your sample preparation procedure for consistency. If sample preparation is consistent, the issue may be related to matrix effects or the integrity of the internal standard itself.
Troubleshooting Guides
Issue 1: Poor Peak Shape for this compound
Poor peak shape can compromise the accuracy of integration and, consequently, the reliability of your results.[16]
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions).[17] | Use a buffered mobile phase to control pH. Consider using an end-capped column. |
| Column overload. | Reduce the concentration of the internal standard. | |
| Extra-column dead volume. | Minimize tubing length and use appropriate inner diameter tubing.[17] | |
| Peak Fronting | Column collapse or void formation.[16] | Replace the column. Ensure operating conditions (pH, temperature) are within the column's specifications. |
| Sample solvent incompatible with mobile phase.[18] | Ensure the sample solvent is similar in strength to or weaker than the mobile phase. | |
| Split Peaks | Partially clogged frit or column void.[19] | Replace the column frit or the entire column. |
| Sample solvent issue.[20] | Ensure the sample is fully dissolved in the injection solvent. | |
| Broad Peaks | Column degradation.[19] | Replace the analytical column. |
| Inappropriate mobile phase composition. | Re-optimize the mobile phase conditions. |
Issue 2: Inconsistent this compound Recovery
Inconsistent recovery of the internal standard can indicate problems with your sample preparation or matrix effects.[21][22]
| Symptom | Potential Cause | Recommended Action |
| Low Recovery in Samples vs. Standards | Ion suppression due to matrix effects.[11] | Optimize sample cleanup to remove interfering matrix components. Modify chromatographic conditions to separate this compound from the suppression zone. |
| Inefficient extraction. | Re-evaluate the extraction procedure (e.g., pH, solvent choice, mixing time). | |
| High Recovery in Some Samples | Ion enhancement due to matrix effects. | Similar to addressing ion suppression, optimize sample cleanup and chromatography. |
| Contamination of the internal standard spiking solution. | Prepare a fresh stock solution of this compound. | |
| Purge flow settings on ICP-MS if applicable.[23] | Ensure purge flow is set to normal. | |
| Erratic Recovery Across a Batch | Inconsistent sample preparation.[3] | Ensure precise and consistent addition of the internal standard to all samples. Use calibrated pipettes and ensure thorough mixing. |
| Autosampler injection issues. | Check the autosampler for air bubbles and ensure the correct injection volume is being delivered. |
Issue 3: Retention Time Shift of this compound Relative to Yonkenafil
A shift in the retention time of the deuterated standard relative to the analyte can lead to inaccurate quantification, especially if there are co-eluting matrix components that cause differential ion suppression or enhancement.[8][12]
| Potential Cause | Recommended Action | | :--- | :--- | :--- | | Isotope Effect | The presence of deuterium can sometimes slightly alter the physicochemical properties of the molecule, leading to a small but measurable difference in retention time. | This is an inherent property of the deuterated standard. If the shift is small and consistent, and does not impact quantification, it may be acceptable. If it is problematic, consider using a ¹³C or ¹⁵N labeled internal standard if available.[4] | | Column Temperature Fluctuations | Inconsistent column temperature can lead to variable retention times. | Use a column oven to maintain a stable temperature. | | Mobile Phase Composition Changes | Drifting mobile phase composition due to improper mixing or evaporation can cause retention time shifts. | Ensure mobile phases are well-mixed and freshly prepared. Use sealed solvent reservoirs. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Yonkenafil and this compound in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with Yonkenafil and this compound at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Blank matrix spiked with Yonkenafil and this compound, then subjected to the full extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak area in Set B / Peak area in Set A) * 100
-
RE (%) = (Peak area in Set C / Peak area in Set B) * 100
-
-
Assess the results:
-
An ME value significantly different from 100% indicates ion suppression or enhancement.
-
Compare the ME for Yonkenafil and this compound. If they are different, the internal standard is not adequately compensating for matrix effects.
-
Protocol 2: Assessment of this compound Stability
-
Prepare samples containing this compound in the final sample solvent.
-
Incubate the samples under various conditions that may be encountered during the analytical workflow (e.g., room temperature for 24 hours, 4°C for 72 hours, exposure to acidic or basic conditions if relevant to the sample preparation).
-
Analyze the samples and compare the peak area of this compound to a freshly prepared control sample.
-
A significant decrease in the peak area of the incubated samples may indicate degradation or deuterium-hydrogen exchange.
By systematically addressing these potential issues, researchers can effectively troubleshoot variability associated with this compound and ensure the generation of high-quality, reliable data in their analytical studies.
References
- 1. Yonkenafil | 804518-63-6 | EHB51863 | Biosynth [biosynth.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. myadlm.org [myadlm.org]
- 13. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.com [chromtech.com]
- 18. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 19. mastelf.com [mastelf.com]
- 20. restek.com [restek.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
Ion suppression effects in the analysis of PDE5 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression effects during the analysis of phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil, tadalafil, and vardenafil, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of PDE5 inhibitors?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest (in this case, a PDE5 inhibitor) is reduced due to the presence of other co-eluting components from the sample matrix.[1][2] This is a significant concern in bioanalytical methods, such as those for PDE5 inhibitors in plasma or serum, because it can lead to inaccurate and unreliable quantification, affecting the sensitivity and reproducibility of the assay.[3][4] The "matrix" includes all sample components other than the analyte, such as proteins, lipids, salts, and other endogenous compounds.[1]
Q2: What are the common causes of ion suppression in LC-MS/MS analysis of sildenafil, tadalafil, and vardenafil?
A2: The primary causes of ion suppression in the LC-MS/MS analysis of these inhibitors include:
-
Co-elution of matrix components: Endogenous substances from biological samples (e.g., phospholipids, salts, and proteins) can co-elute with the analytes and compete for ionization in the MS source.[1][4]
-
High concentrations of non-volatile components: Buffers and salts in the mobile phase or sample can reduce the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source.[3]
-
Competition for charge: When multiple compounds elute simultaneously, they compete for the limited available charge in the ion source, leading to a decreased ionization efficiency for the analyte of interest.[1]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of the analyte solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates the retention time at which ion-suppressing components are eluting.[4] Another approach is to compare the peak area of an analyte in a spiked sample post-extraction to the peak area of the analyte in a neat solution. A lower response in the matrix sample indicates ion suppression.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the analysis of PDE5 inhibitors.
Issue 1: Poor sensitivity and low signal intensity for my PDE5 inhibitor.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][2]
-
Protein Precipitation (PPT): While simple, it may not be sufficient for removing all ion-suppressing species.[3] If you are using PPT, try different precipitation solvents (e.g., acetonitrile, methanol) to assess which provides the cleanest extract.
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner sample by partitioning the analyte into an immiscible solvent. Experiment with different organic solvents and pH adjustments to optimize extraction efficiency.[2]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing interfering components.[1][2] Select an SPE cartridge and protocol based on the physicochemical properties of your analyte. For complex matrices, cartridge-based SPE can yield cleaner extracts.[5]
-
-
Improve Chromatographic Separation:
-
Gradient Elution: Optimize the gradient profile to separate the analyte from co-eluting matrix components.[1] Modifying the mobile phase strength or the organic solvent can significantly alter selectivity.[3]
-
Column Chemistry: Test different column stationary phases (e.g., C18, Phenyl) to achieve better resolution.[6]
-
UPLC/UHPLC: Ultra-high performance liquid chromatography can provide sharper peaks and better resolution, reducing the likelihood of co-elution and ion suppression.[7]
-
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.[1] If a stable isotope-labeled IS is unavailable, a structural analog can be used. For example, sildenafil has been used as an internal standard for tadalafil analysis.[8]
-
Issue 2: Inconsistent and irreproducible quantitative results.
-
Possible Cause: Variable ion suppression across different samples or batches.
-
Troubleshooting Steps:
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[1][2] This helps to compensate for consistent matrix effects.
-
Thorough Method Validation: Validate your analytical method according to regulatory guidelines (e.g., FDA). This should include a thorough assessment of matrix effects from multiple sources (e.g., different lots of blank plasma).[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure the diluted analyte concentration is still within the linear range of your assay.[2]
-
Data Presentation
The following tables summarize typical mass spectrometry parameters and chromatographic conditions for the analysis of common PDE5 inhibitors.
Table 1: Mass Spectrometry Parameters for PDE5 Inhibitors
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Sildenafil | 475.3 | 283.3 | ESI+ | [8] |
| Tadalafil | 390.4 | 268.3 | ESI+ | [8] |
| Vardenafil | 489.3 | 312.2 | ESI+ | [9] |
Table 2: Example Chromatographic Conditions
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Column | C18 | Shiseido CAPCELL CORE C18 (100 x 2.1 mm, 2.7 µm) | C18 |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.1% Formic Acid | 2.0 mM Ammonium Acetate with 0.1% Formic Acid | 10 mM Ammonium Formate, pH 7.0 |
| Mobile Phase B | Methanol | Acetonitrile with 0.1% Formic Acid | Methanol |
| Flow Rate | Gradient | 0.7 mL/min | 0.4 mL/min |
| Reference | [10] | [8] | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a basic method for the extraction of vardenafil from plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of vardenafil from plasma using LLE.[9]
-
Take 0.2 mL of alkalinized plasma in a glass tube.
-
Add an appropriate internal standard.
-
Add 2 mL of a hexane:dichloromethane solvent mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Visualizations
Signaling Pathway of PDE5 Inhibitors
Caption: Mechanism of action of PDE5 inhibitors.
General Experimental Workflow for PDE5 Inhibitor Analysis
Caption: A typical bioanalytical workflow.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for addressing ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. scielo.br [scielo.br]
- 7. waters.com [waters.com]
- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Yonkenafil chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peak shape and resolution during the chromatography of Yonkenafil.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the chromatography of Yonkenafil?
A1: The most frequently encountered problems during the analysis of Yonkenafil and its analogs, such as sildenafil, are poor peak shape (typically tailing) and inadequate resolution from other components in the sample matrix. Peak tailing can compromise the accuracy and precision of quantification.
Q2: What causes peak tailing in Yonkenafil chromatography?
A2: Peak tailing for basic compounds like Yonkenafil is often caused by secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with acidic residual silanol groups on the surface of silica-based columns are a primary cause.[1] Other contributing factors can include column overload, extra-column dead volume, and inappropriate mobile phase pH.
Q3: How does the mobile phase pH affect the peak shape of Yonkenafil?
A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like Yonkenafil. Yonkenafil is a basic compound, and at a mobile phase pH close to its pKa, it can exist in both ionized and neutral forms, leading to peak distortion. Operating at a pH well below the pKa of Yonkenafil (typically pH 3-4) can protonate the molecule, reducing its interaction with silanol groups and thereby improving peak symmetry.[2] Conversely, at a higher pH, interactions with ionized silanols can increase, leading to significant tailing. For sildenafil, a close analog, the best peak shape is often observed around pH 7, where the neutral species predominates.[3]
Q4: Can the choice of organic modifier in the mobile phase impact the separation?
A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can significantly influence the selectivity and resolution of the separation. Acetonitrile generally provides better peak symmetry for basic compounds compared to methanol.[4] The choice and proportion of the organic modifier should be optimized to achieve the desired resolution between Yonkenafil and any impurities or other components.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Mobile Phase pH Adjustment:
-
Problem: The mobile phase pH is close to the pKa of Yonkenafil, causing it to be partially ionized and interact strongly with residual silanols.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Yonkenafil. A pH in the range of 2.5-3.5 is often effective for basic compounds.[2] Use a buffer to maintain a stable pH.
-
Experimental Protocol:
-
Prepare the aqueous component of the mobile phase containing a suitable buffer (e.g., 20 mM phosphate or acetate buffer).
-
Adjust the pH of the aqueous portion using an appropriate acid (e.g., phosphoric acid or formic acid) before mixing with the organic modifier.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
-
Column Selection and Care:
-
Problem: The column contains a high number of accessible, acidic silanol groups. This is common with older columns or those not specifically designed for basic compounds.
-
Solution: Use a modern, high-purity silica column with end-capping. End-capping chemically bonds a small silane to the unreacted silanol groups, shielding the analyte from these secondary interaction sites. If peak tailing persists, consider a column with a different stationary phase chemistry.
-
Experimental Protocol:
-
Replace the existing column with a new, end-capped C18 or a column specifically designed for the analysis of basic compounds.
-
Flush the new column according to the manufacturer's instructions before use.
-
Always use a guard column to protect the analytical column from contaminants.
-
-
-
Sample Concentration:
-
Problem: High sample concentration can lead to mass overload, where the stationary phase becomes saturated, resulting in peak distortion.[5]
-
Solution: Reduce the sample concentration by diluting the sample.
-
Experimental Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples and observe the peak shape. If the tailing decreases with dilution, the original sample was likely overloaded.
-
-
-
HPLC System Optimization:
-
Problem: Excessive extra-column volume (dead volume) in the tubing, injector, or detector flow cell can cause band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made and that the correct ferrules are used.
-
Experimental Protocol:
-
Use tubing with a small internal diameter (e.g., 0.125 mm) for all connections between the injector, column, and detector.
-
Cut the tubing ends flat and ensure they are fully seated in the fittings to avoid creating voids.
-
-
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (Tf) for Sildenafil* |
| 3.0 | 1.1 |
| 5.0 | 1.5 |
| 7.0 | 1.2 |
| 9.0 | 2.1 |
*Data is illustrative for Sildenafil, a close structural analog of Yonkenafil, and actual results for Yonkenafil may vary.
Issue 2: Poor Resolution
Poor resolution occurs when two adjacent peaks are not sufficiently separated, making accurate quantification difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving resolution.
Detailed Steps:
-
Mobile Phase Composition:
-
Problem: The current mobile phase composition does not provide adequate selectivity between Yonkenafil and other components.
-
Solution:
-
Adjust the Organic Modifier Percentage: A small change in the percentage of the organic modifier can significantly impact retention and resolution. For reversed-phase chromatography, decreasing the organic content will increase retention times and may improve the separation of early eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If resolution is poor with one, try the other. Acetonitrile often provides sharper peaks and different elution orders for some compounds.[4]
-
-
Experimental Protocol:
-
Perform a series of injections while systematically varying the percentage of the organic modifier (e.g., in 2-5% increments).
-
If resolution is still inadequate, prepare a new mobile phase with the alternative organic modifier (e.g., switch from acetonitrile to methanol) and repeat the optimization of the organic modifier percentage.
-
-
-
Column Parameters:
-
Problem: The column efficiency is insufficient to separate closely eluting peaks.
-
Solution:
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm or solid-core particles) provide higher efficiency and can significantly improve resolution.[6]
-
Use a Longer Column: Increasing the column length increases the number of theoretical plates, which can lead to better separation.[7]
-
-
Experimental Protocol:
-
Replace the current column with one that has a smaller particle size or a longer length. Be aware that smaller particle sizes will result in higher backpressure.
-
Equilibrate the new column and inject the sample to assess the improvement in resolution.
-
-
-
Flow Rate:
-
Problem: The flow rate is too high, leading to band broadening and reduced efficiency.
-
Solution: Decrease the flow rate. A lower flow rate allows for more effective mass transfer between the mobile and stationary phases, often resulting in sharper peaks and better resolution.[7]
-
Experimental Protocol:
-
Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).
-
Allow the system to equilibrate at the new flow rate before injecting the sample. Note that reducing the flow rate will increase the run time.
-
-
Quantitative Data Summary: Effect of Chromatographic Parameters on Resolution
| Parameter Change | Effect on Resolution (Rs) |
| Decrease organic modifier % | Increases retention, may increase Rs |
| Change organic modifier (e.g., MeOH to ACN) | Changes selectivity, may increase Rs |
| Decrease column particle size (e.g., 5 µm to 3 µm) | Increases efficiency, increases Rs |
| Increase column length (e.g., 150 mm to 250 mm) | Increases efficiency, increases Rs |
| Decrease flow rate (e.g., 1.0 mL/min to 0.5 mL/min) | Increases efficiency, may increase Rs |
Experimental Protocols
Standard HPLC Method for Yonkenafil Analysis (Baseline Method)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water, pH 4.5
-
B: Acetonitrile
-
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 290 nm
Protocol for Mobile Phase pH Optimization
-
Prepare three different aqueous mobile phase components:
-
A1: 20 mM Ammonium Acetate in Water, pH adjusted to 3.0 with formic acid.
-
A2: 20 mM Ammonium Acetate in Water, pH 4.5 (no adjustment).
-
A3: 20 mM Ammonium Acetate in Water, pH adjusted to 6.0 with acetic acid.
-
-
For each aqueous component, perform a chromatographic run using the baseline gradient and other parameters.
-
Analyze the resulting chromatograms for Yonkenafil peak shape (asymmetry factor) and resolution from the nearest impurity.
-
Select the pH that provides the best combination of peak shape and resolution.
Protocol for Organic Modifier Evaluation
-
Prepare two sets of mobile phases:
-
Set 1: Aqueous phase (optimized pH from the previous experiment) and Acetonitrile as the organic modifier.
-
Set 2: Aqueous phase (optimized pH) and Methanol as the organic modifier.
-
-
For each set, perform a series of runs, varying the initial and final percentages of the organic modifier in the gradient to optimize the separation.
-
Compare the chromatograms obtained with acetonitrile and methanol to determine which organic modifier provides better selectivity and resolution for your specific sample.
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
Strategies to minimize carryover in Yonkenafil UHPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the UHPLC analysis of Yonkenafil.
Troubleshooting Guide
Carryover, the appearance of a small portion of an analyte from a previous injection in a subsequent blank or sample, can significantly impact the accuracy and precision of UHPLC analysis. This guide provides a systematic approach to identifying and mitigating carryover issues specific to Yonkenafil analysis.
Question: I am observing carryover peaks in my blank injections following a high-concentration Yonkenafil standard. What are the initial steps to troubleshoot this issue?
Answer:
The first step is to systematically identify the source of the carryover. This can be broadly categorized into autosampler-related, column-related, or system-wide contamination.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for identifying the source of carryover.
Experimental Protocol: Isolating the Source of Carryover
-
Blank Analysis: Prepare a fresh blank solution using a new vial and fresh solvent. If the carryover peak disappears, the original blank was likely contaminated.[1]
-
Column Removal: If the peak persists, remove the analytical column and replace it with a zero-dead-volume union.
-
Injection without Column: Inject a blank. If the carryover peak is no longer observed, the column is the primary source of the carryover.[1] If the peak remains, the issue is likely within the autosampler or other parts of the flow path.
Question: My troubleshooting points to the autosampler as the source of Yonkenafil carryover. What specific strategies can I employ to minimize this?
Answer:
Autosampler carryover is a common issue, often stemming from inadequate cleaning of the injection needle and valve. Optimizing the wash protocol is critical.
Strategies for Minimizing Autosampler Carryover
-
Optimize Wash Solvents: The wash solvent should be strong enough to dissolve Yonkenafil effectively. Since Yonkenafil is a PDE5 inhibitor and likely hydrophobic, a high percentage of organic solvent is recommended for the wash solution.[2] Experiment with different solvent compositions. A good starting point is a wash solvent that is stronger than the mobile phase used for elution.[3]
-
Increase Wash Volume and Cycles: A single, small-volume wash may not be sufficient. Increase the volume of the wash solvent and the number of wash cycles performed before and after each injection.[4]
-
Employ a Dual-Solvent Wash: Use two different wash solvents sequentially. For example, a strong organic solvent to dissolve the hydrophobic Yonkenafil, followed by a solvent similar to the initial mobile phase to ensure compatibility with the next injection.[4][5]
-
Needle and Injection Valve Maintenance: Worn or scratched injector parts can trap analyte. Regularly inspect and, if necessary, replace the needle, needle seat, and rotor seal.[2][6]
Table 1: Example Autosampler Wash Programs for Yonkenafil Analysis
| Parameter | Program A (Standard) | Program B (Aggressive) | Program C (Dual Solvent) |
| Pre-injection Wash | 1 cycle, 200 µL Acetonitrile | 2 cycles, 500 µL Acetonitrile | 1 cycle, 500 µL Isopropanol |
| Post-injection Wash | 1 cycle, 200 µL Acetonitrile | 3 cycles, 500 µL Acetonitrile | 1 cycle, 500 µL Acetonitrile, followed by 1 cycle, 500 µL Mobile Phase A |
Question: I've optimized my autosampler wash, but I still see some carryover. Could the column be retaining Yonkenafil?
Answer:
Yes, column-related carryover can occur, especially with hydrophobic compounds. This happens when the analyte is not fully eluted during the gradient.
Strategies for Minimizing Column Carryover
-
Increase Final Gradient Hold: Extend the hold time at the final, high organic percentage of your gradient to ensure all of the Yonkenafil is eluted from the column.
-
Post-Injection Column Wash: After each analytical run, program a high-organic wash to flush the column. It can be beneficial to cycle between high and low organic mobile phases during this wash.[7]
-
Column Back-flushing: A more advanced technique involves using a switching valve to reverse the flow through the column after each injection. This flushes any strongly retained compounds from the column inlet.[8]
Logical Flow for Column Cleaning Strategy
Caption: Decision tree for addressing column-related carryover.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for Yonkenafil analysis?
A1: Ideally, carryover should be below the limit of detection (LOD). A commonly accepted level in regulated analysis is less than 0.1% of the analyte signal in a blank injection following a high-concentration standard.[4] For some applications, carryover should not interfere with the quantitation of the lower limit of quantification (LLOQ).[8]
Q2: Can the sample solvent contribute to carryover?
A2: Yes. If Yonkenafil is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak shape issues and may not be fully loaded onto the column, potentially leading to carryover. It is best to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[9]
Q3: How often should I perform system maintenance to prevent carryover?
A3: Regular maintenance is crucial. A general guideline is:
-
Weekly: Clean the autosampler and check for any visible residue.[4]
-
Monthly: Perform a thorough cleaning of the injection valve and tubing.[4]
-
Every 6 months: Replace wearable parts like seals, frits, and filters.[4]
Q4: Are there any specific chemical properties of Yonkenafil I should be aware of that might contribute to carryover?
A4: Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor.[10] Compounds in this class are often hydrophobic, which can lead to adsorption onto surfaces within the UHPLC system, a common cause of carryover.[2] Therefore, using wash solvents with a high organic content is particularly important.
Q5: What is a "double gradient" and how can it help troubleshoot carryover?
A5: A double gradient involves running your analytical gradient twice in a single injection, separated by a re-equilibration step. If a carryover peak appears in the first gradient but not the second, it suggests the source is from the injection. If the peak appears in both, it may indicate contamination of the mobile phase or something continuously leaching from the column.[11]
Experimental Protocol: Double Gradient Test
-
Create a new gradient program in your instrument software.
-
Program your standard analytical gradient.
-
At the end of the gradient and before re-equilibration, add a hold step.
-
After the hold, add a second, identical gradient profile.
-
Inject a blank and analyze the chromatogram for the presence and size of the carryover peak in both gradient segments.[11]
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 3. Carryover problems - Chromatography Forum [chromforum.org]
- 4. mastelf.com [mastelf.com]
- 5. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. support.waters.com [support.waters.com]
Technical Support Center: Dealing with Isobaric Interferences in Yonkenafil Quantification
Disclaimer: "Yonkenafil" is a hypothetical compound name used for illustrative purposes. The principles and troubleshooting strategies described here are based on common challenges encountered in the bioanalysis of small molecule drugs, particularly phosphodiesterase type 5 (PDE5) inhibitors, and are applicable to real-world scenarios.
Frequently Asked Questions (FAQs)
Q1: What are isobaric interferences in the context of LC-MS/MS analysis of Yonkenafil?
A1: Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as Yonkenafil or its internal standard. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), these interferences can pass through the first quadrupole (Q1) along with the analyte of interest. If they also produce fragment ions with the same m/z as the selected fragment for Yonkenafil in the second quadrupole (Q3), they can artificially inflate the signal, leading to inaccurate quantification.[1] Common sources of isobaric interferences include metabolites, co-administered drugs, and endogenous compounds in the biological matrix.[2][3]
Q2: What are the likely sources of isobaric interference for a compound like Yonkenafil?
A2: For a compound with a chemical structure similar to other PDE5 inhibitors, potential sources of isobaric interference include:
-
Metabolites: Phase I metabolism (e.g., hydroxylation, N-dealkylation) can produce metabolites with the same nominal mass as the parent drug. For example, a demethylation followed by oxidation can result in an isobaric metabolite.[2][3]
-
Isotopologues: For halogenated compounds, the isotopic forms of metabolites can interfere. For instance, the M+2 isotope peak of a metabolite might overlap with the M peak of the parent drug.[4]
-
Co-administered Drugs: Other medications taken by the subject may have the same nominal mass as Yonkenafil.
-
Endogenous Compounds: Components of the biological matrix (e.g., plasma, urine) can sometimes have m/z values that overlap with the analyte.
-
Structural Isomers: Isomers of Yonkenafil will have the same mass and may produce similar fragments, requiring chromatographic separation for accurate quantification.
Q3: How can I preliminarily check for the presence of isobaric interferences in my Yonkenafil assay?
A3: Several methods can be used to investigate the presence of isobaric interferences:
-
Chromatographic Peak Shape Analysis: Examine the chromatograms of incurred samples (samples from subjects who have been administered the drug). Asymmetrical or broader peaks compared to calibration standards may indicate a co-eluting interference.
-
Multiple Reaction Monitoring (MRM) Ratio Analysis: Monitor multiple fragment ions for Yonkenafil. The ratio of these fragments should be consistent across all samples (calibration standards, quality controls, and incurred samples). A significant deviation in the MRM ratio in an incurred sample suggests the presence of an interference.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different exact masses. Analyzing incurred samples with HRMS can help identify the elemental composition of the interfering compound.
-
Analysis of Blank Matrix from Different Sources: Screening blank biological matrix from multiple individuals can help identify interferences from endogenous compounds.
Q4: What are the regulatory expectations regarding the management of isobaric interferences in bioanalytical assays?
A4: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that emphasize the importance of selectivity and specificity.[5][6][7][8][9] While these guidelines may not explicitly detail procedures for every type of interference, the expectation is that the analytical method is robust and free from interferences that could impact the accuracy and precision of the results. It is the responsibility of the bioanalytical laboratory to demonstrate the absence of significant interferences, including those from metabolites and other sources.
Troubleshooting Guides
Problem: Inaccurate or Imprecise Results at the Lower Limit of Quantification (LLOQ)
| Possible Cause | Troubleshooting Steps |
| Co-eluting Isobaric Interference | 1. Improve Chromatographic Separation: Modify the LC method to resolve the interference from Yonkenafil. This can involve changing the column, mobile phase composition, or gradient profile.2. Select a More Specific MRM Transition: If the interference does not produce the same fragment ions as Yonkenafil, selecting a different, more specific MRM transition can eliminate the interference.[10]3. Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the necessary mass resolution to distinguish between Yonkenafil and the isobaric interference. |
| Matrix Effects | 1. Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.2. Improve Sample Preparation: Use a more selective sample preparation technique (e.g., solid-phase extraction) to remove the interfering matrix components.3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects. |
Problem: Inconsistent Results Between Different Batches of Biological Matrix
| Possible Cause | Troubleshooting Steps |
| Endogenous Isobaric Interference | 1. Screen Multiple Lots of Blank Matrix: Analyze at least six different lots of blank matrix to assess the presence and variability of the endogenous interference.2. Fortify Blank Matrix with Analyte: Spike the different lots of blank matrix with Yonkenafil at the LLOQ to determine if the interference impacts quantification.3. Modify the Method: If a consistent interference is found, modify the chromatographic method or MRM transition to eliminate its impact. |
Problem: Observation of Unexpected Peaks in the Chromatogram at the Same m/z as Yonkenafil
| Possible Cause | Troubleshooting Steps |
| Metabolite Interference | 1. Analyze Incurred Samples: Compare the chromatograms of incurred samples with those of calibration standards. The presence of additional peaks in the incurred samples at the same m/z suggests metabolite interference.2. Use HRMS for Metabolite Identification: Analyze the incurred samples using HRMS to determine the elemental composition of the unknown peak and confirm if it is a metabolite.3. Optimize Chromatography: Develop a chromatographic method that separates the metabolite from the parent drug. |
| Carryover | 1. Inject Blank Samples: Inject a blank sample immediately after a high-concentration sample to assess carryover.2. Optimize Wash Solvents: Use a stronger wash solvent in the autosampler to reduce carryover.3. Modify LC System: In some cases, carryover can be minimized by using a different injection valve or tubing. |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis for Identification of Isobaric Interferences
-
Sample Preparation: Extract the incurred sample using a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-HRMS Analysis:
-
Inject the extracted sample onto a UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in full scan mode with a mass resolution of at least 30,000.
-
If the interference is known to be a metabolite, perform data-dependent MS/MS to obtain fragmentation data.
-
-
Data Analysis:
-
Generate an extracted ion chromatogram for the exact mass of Yonkenafil.
-
If an interfering peak is observed, determine its exact mass.
-
Use the exact mass to predict the elemental composition of the interfering compound.
-
If MS/MS data is available, compare the fragmentation pattern of the interference with that of Yonkenafil to gain structural insights.
-
Protocol 2: Chromatographic Method Development for Resolving Isobaric Compounds
-
Column Selection:
-
Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find a stationary phase that provides the best selectivity between Yonkenafil and the interference.
-
Consider columns with different particle sizes (e.g., sub-2 µm for UHPLC) to improve peak efficiency and resolution.
-
-
Mobile Phase Optimization:
-
Gradient Optimization:
-
Modify the gradient slope and duration to maximize the separation between the analyte and the interference.
-
A shallower gradient around the elution time of the compounds of interest can often improve resolution.
-
Visualizations
Logical Workflow for Troubleshooting Isobaric Interference
Caption: A flowchart illustrating the logical steps for identifying and resolving isobaric interferences.
Hypothetical Metabolic Pathway of Yonkenafil Leading to an Isobaric Metabolite
Caption: A diagram showing a hypothetical metabolic pathway where Yonkenafil is converted to an isobaric metabolite.
Experimental Workflow for Method Validation after Resolving Interference
Caption: A workflow for the revalidation of the analytical method after resolving an isobaric interference.
References
- 1. myadlm.org [myadlm.org]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 10. Determining Optimal LC-MS/MS MRMs: Sensitivity is NOT Everything! [restek.com]
- 11. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enhancing the sensitivity of Yonkenafil detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Yonkenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor, in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantitative determination of Yonkenafil in biological samples?
A1: The most prevalent and sensitive method for quantifying Yonkenafil in complex biological matrices such as plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte and its metabolites.
Q2: What are the key steps in preparing a biological sample for Yonkenafil analysis by LC-MS/MS?
A2: Sample preparation is critical for accurate and sensitive detection. The main goals are to remove interfering substances from the matrix and to concentrate the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates Yonkenafil from the aqueous sample matrix into an immiscible organic solvent. A common solvent mixture for this purpose is diethyl ether/dichloromethane.[1]
-
Solid-Phase Extraction (SPE): A more selective method where Yonkenafil is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.
Q3: What are typical LC-MS/MS parameters for Yonkenafil detection?
A3: Specific parameters can vary depending on the instrument and column used. However, a general starting point based on published methods includes:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[1][2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed in a gradient or isocratic elution.[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Yonkenafil and its metabolites.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Yonkenafil in complex matrices.
Issue 1: Poor Sensitivity or Inability to Detect Yonkenafil
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Review your sample preparation protocol. If using protein precipitation, consider liquid-liquid extraction or solid-phase extraction for a cleaner sample. Ensure complete evaporation of the extraction solvent and reconstitution in a mobile phase-compatible solvent. |
| Matrix Effects | Matrix components can suppress the ionization of Yonkenafil, leading to a lower signal. To assess this, perform a post-extraction spike of a known amount of Yonkenafil into a blank matrix extract and compare the response to a pure standard solution. If significant suppression is observed, improve sample cleanup, optimize chromatographic separation to separate Yonkenafil from co-eluting matrix components, or use a stable isotope-labeled internal standard. |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for Yonkenafil and its metabolites. Infuse a standard solution directly into the mass spectrometer to optimize the collision energy and confirm the transitions. |
| Instrument Contamination | A contaminated ion source or transfer optics can lead to signal suppression. Perform routine cleaning and maintenance of the mass spectrometer as per the manufacturer's recommendations. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of each step of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing and complete phase separation during liquid-liquid extraction. |
| Chromatographic Issues | Poor peak shape or shifting retention times can lead to inconsistent integration and, consequently, poor precision. Check for column degradation, mobile phase inconsistencies, or leaks in the LC system. |
| Internal Standard (IS) Issues | The internal standard should closely mimic the analytical behavior of Yonkenafil. A stable isotope-labeled Yonkenafil is the ideal IS. If using an analog, ensure it co-elutes and experiences similar matrix effects. Check the IS response for consistency across all samples. |
| Carryover | Residual Yonkenafil from a high concentration sample can be carried over to the next injection, affecting the accuracy of the subsequent sample. Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the injector wash method. |
Issue 3: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Calibration Curve Issues | Ensure the calibration curve is linear over the concentration range of your samples and has a good correlation coefficient (r² > 0.99). Prepare calibration standards in a matrix that closely matches your samples to compensate for matrix effects. |
| Analyte Instability | Yonkenafil may degrade in the biological matrix or during sample processing. Conduct stability experiments to assess its stability under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). |
| Metabolite Conversion | If analyzing for both Yonkenafil and its metabolites, be aware of potential in-source fragmentation or conversion during sample preparation that could artificially inflate the concentration of one compound at the expense of another. |
Quantitative Data Summary
The following tables summarize the quantitative parameters for the detection of Yonkenafil and its metabolite M1 (N-desethyl Yonkenafil) using LC-MS/MS in different biological matrices.
Table 1: Linearity and Limit of Detection (LOD) of Yonkenafil in Rat Plasma
| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| Yonkenafil | 1.0 - 1000 | 0.20 |
Data from a study using liquid-liquid extraction for sample preparation.[1]
Table 2: Linearity and Lower Limit of Quantification (LLOQ) of Youkenafil and M1 in Human Plasma and Seminal Plasma
| Matrix | Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Human Plasma | Youkenafil | 1 - 500 | 1 |
| M1 | 0.5 - 250 | 0.5 | |
| Human Seminal Plasma | Youkenafil | 0.2 - 100 | 0.2 |
| M1 | 0.1 - 50 | 0.1 |
Data from a study using protein precipitation for sample preparation.[2]
Experimental Protocols
Protocol 1: LC-MS/MS for Yonkenafil in Rat Plasma (Liquid-Liquid Extraction)[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat plasma, add the internal standard.
-
Add the extraction solvent (diethyl ether/dichloromethane, 60:40, v/v).
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Zorbax SB-C18.
-
Mobile Phase: Ammonia/water/methanol (0.2:20:80, v/v/v).
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: HPLC-MS/MS for Youkenafil and M1 in Human Plasma (Protein Precipitation)[2]
-
Sample Preparation (Protein Precipitation):
-
To the plasma sample, add methanol containing the internal standard (deuterated Youkenafil).
-
Vortex mix to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the HPLC-MS/MS system.
-
-
HPLC-MS/MS Analysis:
-
Column: Poroshell 120 EC-C18.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Experimental workflow for Yonkenafil detection.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS methods for simultaneous determination of youkenafil and its metabolite M1 in human seminal plasma and plasma: Application to evaluate the acute effect of youkenafil on semen quality and its pharmacokinetics in human - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Simultaneous Analysis of Yonkenafil and its Metabolites
Welcome to the technical support center for the bioanalysis of Yonkenafil. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in developing and refining methods for the simultaneous quantification of Yonkenafil and its primary metabolites (Metabolite Y-1, Metabolite Y-2) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the simultaneous analysis of Yonkenafil and its metabolites?
A1: The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers the high sensitivity and selectivity required to accurately quantify the parent drug and its metabolites, often present at different concentrations, within a complex biological matrix like plasma or urine.[1][2]
Q2: Which type of internal standard (IS) is best for this assay?
A2: A stable isotope-labeled (SIL) internal standard of Yonkenafil is highly recommended.[3][4][5] SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[4][6] If a SIL-IS is not available, a structural analog that is not present in the sample and has similar chromatographic and mass spectrometric behavior can be used.[4][5]
Q3: What are "matrix effects" and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[7][8][9] This can lead to ion suppression or enhancement, causing inaccurate quantification.[8][9][10] To minimize matrix effects, you can:
-
Optimize Sample Preparation: Use a more selective extraction technique like Solid-Phase Extraction (SPE) to remove interfering components.[11][12]
-
Improve Chromatographic Separation: Adjust the LC gradient to separate the analytes from matrix components.[9]
-
Use an Appropriate Internal Standard: A SIL-IS is the best choice to compensate for matrix effects.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9]
Q4: What are the key validation parameters for this bioanalytical method?
A4: The method should be validated according to regulatory guidelines (e.g., ICH M10). Key parameters include selectivity, specificity, calibration curve and range, accuracy, precision, recovery, matrix effect, and stability of the analytes in the biological matrix.[13][14][15]
Troubleshooting Guides
This section addresses specific issues that may arise during method development and sample analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Symptom | Potential Cause | Recommended Solution |
| All peaks are tailing or broad | Column contamination or blockage at the inlet frit.[16] | 1. Reverse-flush the column according to the manufacturer's instructions.[16] 2. If the problem persists, replace the column frit or the column itself.[16] 3. Use a guard column or in-line filter to protect the analytical column.[17] |
| Only basic compounds (e.g., Yonkenafil) are tailing | Secondary interactions with exposed silanols on the column's stationary phase. | 1. Lower the mobile phase pH to ensure the basic analytes are fully protonated. 2. Add a buffer (e.g., 5-10 mM ammonium formate) to the mobile phase to mask silanol interactions.[16][17] |
| Peaks are fronting | Sample overload.[18] | 1. Reduce the injection volume or dilute the sample.[19] 2. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| Peaks are split | Sample solvent is too strong, causing precipitation on the column, or a void has formed at the column inlet. | 1. Reconstitute the final extract in a solvent composition matching the initial mobile phase.[17] 2. If a void is suspected, replace the column. |
Issue 2: Low or No Analyte Signal
| Symptom | Potential Cause | Recommended Solution |
| No signal for analytes or Internal Standard (IS) | LC-MS/MS System Issue: No spray from the ion source, incorrect instrument parameters, or system leak. | 1. Check the ion source: Ensure the spray needle is not blocked and solvent is flowing. 2. Verify MS parameters: Confirm correct mass transitions, collision energies, and source settings are loaded. 3. Check for leaks: Inspect all LC connections from the pump to the MS. |
| Signal for IS is present, but analyte signal is low/absent | Sample Preparation Failure: Poor extraction recovery of analytes. Analyte Instability: Degradation of analytes during sample processing or storage. | 1. Re-optimize the SPE method: Test different sorbents and elution solvents.[12] 2. Evaluate analyte stability: Perform stability tests (e.g., freeze-thaw, bench-top) to ensure analytes are not degrading. |
| Signal is inconsistent or drifts over the run | Ion Suppression/Enhancement: Significant matrix effects are impacting ionization.[8][10] Instrument Drift: Ion source is becoming dirty over the analytical run. | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression.[20] 2. Clean the ion source: Follow the manufacturer's protocol for cleaning the ion source components. |
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) from Human Plasma
This protocol describes a general method for extracting Yonkenafil and its metabolites from plasma using a polymeric reversed-phase SPE sorbent.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex 200 µL of plasma with 50 µL of internal standard working solution (e.g., Yonkenafil-d4).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust pH.[21]
-
-
SPE Cartridge Conditioning:
-
Place a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.[22]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[12]
-
Dry the cartridge under high vacuum for 1-2 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the analytes by passing 1 mL of methanol through the cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: Hypothetical MRM Transitions & Validation Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Yonkenafil | 450.2 | 280.1 | 1 - 1000 | 95 - 105 | < 10 |
| Metabolite Y-1 | 466.2 | 296.1 | 0.5 - 500 | 93 - 107 | < 12 |
| Metabolite Y-2 | 482.2 | 312.1 | 0.5 - 500 | 96 - 104 | < 11 |
| Yonkenafil-d4 (IS) | 454.2 | 284.1 | N/A | N/A | N/A |
Visualizations
Hypothetical Metabolic Pathway of Yonkenafil
This diagram illustrates a potential metabolic route for Yonkenafil, where it undergoes oxidation followed by glucuronidation.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. tandfonline.com [tandfonline.com]
- 10. nebiolab.com [nebiolab.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. restek.com [restek.com]
- 18. uhplcs.com [uhplcs.com]
- 19. mastelf.com [mastelf.com]
- 20. tecan.com [tecan.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide for Yonkenafil Analysis
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful drug development. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Yonkenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor, using its deuterated internal standard, Yonkenafil-d7. This method is benchmarked against alternative analytical approaches for Yonkenafil and other PDE5 inhibitors, offering a comprehensive overview for informed decision-making in preclinical and clinical studies.
The development and validation of sensitive and reliable bioanalytical methods are critical for accurately characterizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities. For Yonkenafil, a promising therapeutic agent, establishing a robust analytical method is paramount for advancing its clinical development. This guide delves into the specifics of a validated LC-MS/MS method utilizing this compound as an internal standard, a common practice to ensure accuracy and precision by correcting for variability during sample preparation and analysis.
Experimental Protocols: A Closer Look at the Methodologies
A detailed examination of the experimental protocols is essential for reproducing and comparing bioanalytical methods. Below are the outlined procedures for the highlighted this compound method and a representative alternative.
Method 1: LC-MS/MS with this compound Internal Standard
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the simultaneous determination of Yonkenafil and its major metabolite. While the prompt specified this compound, a closely related method using Yonkenafil-d5 has been published and will be used as a detailed example here.[1] The principles and validation parameters are directly translatable.
-
Sample Preparation: Protein precipitation is the chosen method for sample clean-up. To 100 µL of plasma, 300 µL of methanol containing the internal standard (Yonkenafil-d5) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
-
Chromatographic Separation: The separation is achieved on a C18 column (e.g., Poroshell 120 EC-C18, 5 x 2.1 mm, 2.7 µm).[1] A gradient elution with a mobile phase consisting of 10mM ammonium acetate buffer and methanol is employed to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection. The specific precursor-to-product ion transitions for Yonkenafil and Yonkenafil-d5 are monitored for quantification.
Alternative Method: LC-MS/MS with a Different Internal Standard
An alternative validated LC-MS/MS method for Yonkenafil in rat plasma utilizes diazepam as the internal standard.[2][3]
-
Sample Preparation: This method employs liquid-liquid extraction. To 100 µL of plasma, a specific volume of an organic solvent (e.g., ethyl acetate) containing diazepam is added. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
-
Chromatographic Separation: A C18 column is also used in this method, with a mobile phase of 10mM ammonium acetate buffer and methanol in an isocratic elution.[2]
-
Mass Spectrometric Detection: Similar to the primary method, a Q-trap mass spectrometer with an electrospray ionization (ESI) interface operating in MRM mode is used for detection.[3]
Data Presentation: A Head-to-Head Comparison
The performance of a bioanalytical method is assessed through a series of validation parameters as stipulated by regulatory bodies like the FDA.[4][5][6][7] The following tables summarize the key quantitative data for the two described methods.
| Validation Parameter | Method 1 (Yonkenafil-d5 IS) | Alternative Method (Diazepam IS) | FDA Acceptance Criteria |
| Linearity Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Signal-to-noise ratio ≥ 5 |
| Intra-day Precision (%RSD) | < 6.4%[1] | < 8.45%[3] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 6.4%[1] | < 8.45%[3] | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -4.7% to 6.8%[1] | Within ±15% | Within ±15% (±20% at LLOQ) |
| Recovery | Not explicitly stated | Not explicitly stated | Consistent and reproducible |
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the therapeutic context of Yonkenafil, the following diagrams have been generated.
Caption: Workflow for the bioanalysis of Yonkenafil using LC-MS/MS.
References
- 1. LC-MS/MS methods for simultaneous determination of youkenafil and its metabolite M1 in human seminal plasma and plasma: Application to evaluate the acute effect of youkenafil on semen quality and its pharmacokinetics in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. fda.gov [fda.gov]
A Comparative Guide to Yonkenafil Quantification: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of two prominent bioanalytical techniques, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of yonkenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor.
While a specific commercial ELISA kit for yonkenafil is not currently available, this guide will leverage published data on a validated LC-MS/MS method for yonkenafil and typical performance characteristics of competitive ELISAs for small molecules to provide a comprehensive comparative framework. This will aid researchers in selecting the most appropriate analytical method for their specific research needs, considering factors such as sensitivity, specificity, accuracy, precision, and throughput.
Principles of the Analytical Methods
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. In this method, yonkenafil is first separated from other components in a biological matrix (e.g., plasma) by an HPLC column. The separated analyte is then ionized and fragmented, and the specific mass-to-charge ratios of the resulting fragments are detected, allowing for highly specific and sensitive quantification.
ELISA is a plate-based immunoassay technique that utilizes the specific binding of an antibody to its antigen. For a small molecule like yonkenafil, a competitive ELISA format would be most appropriate. In a hypothetical competitive ELISA for yonkenafil, a known amount of enzyme-labeled yonkenafil would compete with the yonkenafil in the sample for binding to a limited number of anti-yonkenafil antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of yonkenafil in the sample, which is determined by measuring the enzyme's activity via a colorimetric or chemiluminescent substrate.
Experimental Protocols
LC-MS/MS Method for Yonkenafil Quantification
The following protocol is based on a validated method for the simultaneous determination of yonkenafil and its metabolite in human plasma.[1]
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., yonkenafil-d5).
- Precipitate proteins by adding methanol.
- Vortex and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
2. Chromatographic Separation:
- HPLC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 50 × 2.1 mm, 2.7 µm).[1]
- Mobile Phase: A suitable gradient of solvents, such as acetonitrile and water with formic acid, to achieve optimal separation.
- Flow Rate: A constant flow rate is maintained.
- Injection Volume: A small volume of the prepared sample is injected.
3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both yonkenafil and the internal standard.
Hypothetical Competitive ELISA Protocol for Yonkenafil
This protocol is based on standard procedures for competitive ELISA kits for small molecules.
1. Reagent Preparation:
- Prepare wash buffer, assay buffer, and yonkenafil standards at various concentrations.
- Reconstitute enzyme-conjugated yonkenafil (tracer) and anti-yonkenafil antibody.
2. Assay Procedure:
- Add yonkenafil standards and unknown samples to the wells of an anti-yonkenafil antibody-coated microplate.
- Add the enzyme-conjugated yonkenafil to each well.
- Incubate the plate to allow for competitive binding.
- Wash the plate multiple times with wash buffer to remove unbound reagents.
- Add the enzyme substrate to each well and incubate to allow for color development.
- Stop the reaction by adding a stop solution.
3. Data Analysis:
- Measure the absorbance of each well using a microplate reader.
- Generate a standard curve by plotting the absorbance versus the concentration of the yonkenafil standards.
- Determine the concentration of yonkenafil in the unknown samples by interpolating their absorbance values from the standard curve.
Performance Characteristics: A Comparative Table
The following table summarizes the quantitative performance data for the validated LC-MS/MS method and the expected performance of a hypothetical competitive ELISA for yonkenafil.
| Parameter | LC-MS/MS | Hypothetical Competitive ELISA |
| Linear Range | 1 - 200 ng/mL[2] | Typically in the low ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | Expected to be in the low ng/mL range |
| Accuracy (%RE) | Within -4.7% to 6.8%[1] | Typically within ±20% |
| Precision (%RSD) | < 6.4%[1] | Typically < 15% for intra-assay and < 20% for inter-assay |
| Specificity | High (based on mass-to-charge ratio) | Dependent on antibody cross-reactivity |
| Throughput | Moderate | High |
| Cost per Sample | High | Low to Moderate |
| Method Development Time | Long | Moderate to Long (if developing from scratch) |
Visualizing the Workflows and Comparison
Caption: Experimental workflows for yonkenafil quantification by LC-MS/MS and a hypothetical competitive ELISA.
Caption: Logical comparison of LC-MS/MS and ELISA for yonkenafil quantification.
Conclusion
The choice between LC-MS/MS and ELISA for yonkenafil quantification depends heavily on the specific requirements of the study.
LC-MS/MS stands out as the gold standard for its superior specificity, accuracy, and precision. [3] The ability to distinguish yonkenafil from its metabolites and other structurally similar compounds is a significant advantage, making it the preferred method for pharmacokinetic studies, regulatory submissions, and any research requiring definitive, highly accurate quantitative data.
A hypothetical ELISA, on the other hand, would offer advantages in terms of throughput and cost-effectiveness. This would make it a suitable choice for large-scale screening studies, preliminary investigations, or situations where a very high degree of specificity is not the primary concern. However, the development and validation of a specific and sensitive ELISA for a small molecule like yonkenafil can be a considerable undertaking, and the potential for cross-reactivity with metabolites or other compounds must be carefully evaluated.
Cross-validation of the two methods would be essential if an ELISA were to be developed and used for certain applications. This would involve analyzing a set of samples by both LC-MS/MS and ELISA to ensure that the ELISA provides comparable results to the more specific LC-MS/MS method. Regulatory bodies like the FDA and EMA provide guidelines for such bioanalytical method validation and cross-validation.[4][5]
References
- 1. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders [aginganddisease.org]
- 2. Development of enzyme-linked immunosorbent assay for detection of alkylphenol polyethoxylates and their biodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Why are sensitivity and specificity crucial ELISA parameters? [biochain.in]
Comparative Pharmacokinetic Profiling of Yonkenafil and Sildenafil: A Guide for Researchers
A comprehensive analysis of the pharmacokinetic properties of the novel phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil, in comparison to the established drug, sildenafil. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison supported by experimental data to inform further research and development.
Executive Summary
Yonkenafil, a novel selective phosphodiesterase type 5 (PDE5) inhibitor, demonstrates a pharmacokinetic profile characterized by rapid absorption and a dose-dependent increase in systemic exposure. When compared to the well-established PDE5 inhibitor, sildenafil, both drugs exhibit similar mechanisms of action and rapid absorption profiles. This guide presents a comparative summary of their key pharmacokinetic parameters, detailed experimental methodologies for their assessment, and visual representations of their shared signaling pathway and a typical experimental workflow.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Yonkenafil and sildenafil following single oral administration in healthy male subjects.
| Pharmacokinetic Parameter | Yonkenafil (Youkenafil Hydrochloride) | Sildenafil |
| Time to Maximum Plasma Concentration (Tmax) (h) | 0.8 - 1.4[1] | ~1.0[2] |
| Maximum Plasma Concentration (Cmax) (ng/mL) | Dose-dependent | Dose-dependent |
| 25 mg | 102.3 ± 36.4 | ~127 |
| 50 mg | 230.1 ± 68.7 | ~253 |
| 100 mg | 450.7 ± 116.2 | 440 |
| Area Under the Curve (AUC) (ng·h/mL) | Dose-dependent | Dose-dependent |
| 25 mg | 403.4 ± 141.2 | ~600 |
| 50 mg | 1046.1 ± 288.4 | ~1300 |
| 100 mg | 2401.8 ± 654.5 | ~2600 |
| Elimination Half-life (t1/2) (h) | 2.8 - 4.5[1] | 3 - 5[2] |
| Absolute Bioavailability (%) | Not reported | ~41[2] |
| Effect of Food | Impeded absorption efficiency, no significant effect on AUC[3][4] | Delayed absorption (Tmax delayed by ~1h), Cmax reduced by ~29%[2] |
| Metabolism | Primarily hepatic | Primarily hepatic (CYP3A4 major, CYP2C9 minor)[2] |
| Excretion | <1% of the dose found in urine as the intact drug[3][4] | Primarily in feces (~80%) and to a lesser extent in urine (~13%) as metabolites[2] |
Note: Data for Yonkenafil is derived from a study in healthy Chinese male volunteers.[3][4] Sildenafil data is compiled from various pharmacokinetic studies.
Experimental Protocols
The following section details a typical experimental methodology for a comparative pharmacokinetic study of orally administered drugs like Yonkenafil and sildenafil.
Study Design
A randomized, open-label, single-dose, crossover study is a common design to compare the pharmacokinetics of two drugs.
-
Subjects: Healthy male volunteers, typically between the ages of 18 and 45, are recruited. Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Dosing: Subjects are randomly assigned to receive a single oral dose of either Yonkenafil or sildenafil during the first period. After a washout period of at least 7 days to ensure complete elimination of the first drug, subjects receive the other drug in the second period.
-
Fasting Conditions: To minimize variability in absorption, subjects typically fast overnight for at least 10 hours before drug administration and for a specified period after.
Sample Collection
-
Blood Sampling: Venous blood samples are collected into labeled tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryotubes and stored at -80°C until analysis.
Bioanalytical Method
The concentration of the drug and its major metabolites in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1][5]
-
Sample Preparation: A protein precipitation method is commonly used to extract the analytes from the plasma matrix. An internal standard (a compound with similar chemical properties to the analyte) is added to the plasma samples before precipitation to ensure accuracy and precision of the analysis.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 column). A specific mobile phase is used to separate the analyte of interest from other components in the sample.
-
Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the specific drug molecule.
-
Method Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the following key pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): A measure of the total drug exposure over a specified time interval.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): A measure of the total drug exposure.
-
t1/2 (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
Mandatory Visualization
Signaling Pathway of PDE5 Inhibitors
Caption: Signaling pathway of Yonkenafil and sildenafil.
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Oral Doses of Youkenafil Hydrochloride, a Phosphodiesterase Type 5 Inhibitor, in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Age-related pharmacokinetics differences were observed between young and elderly populations of a novel PDE5 inhibitor, youkenafil, and its metabolite M459 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Rigors of Bioanalysis: A Comparative Guide to Incurred Sample Reanalysis for Yonkenafil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the integrity of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical checkpoint, verifying the reproducibility of an analytical method under real-world conditions. This guide provides a comprehensive comparison of bioanalytical methods for Yonkenafil, a representative phosphodiesterase-5 (PDE5) inhibitor, with a focus on the practical application and potential pitfalls of ISR.
Disclaimer: "Yonkenafil" is used as a placeholder for a representative PDE5 inhibitor, such as sildenafil, due to the absence of publicly available data for a compound with this specific name. The data and methodologies presented are based on established bioanalytical principles and published data for similar compounds.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The predominant method for the bioanalysis of PDE5 inhibitors like Yonkenafil is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Its high sensitivity and selectivity make it ideal for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma.
A typical LC-MS/MS method for Yonkenafil would involve protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive ionization mode.
Incurred Sample Reanalysis (ISR): The Ultimate Test of Reproducibility
ISR is a regulatory requirement by agencies like the FDA and EMA to ensure that a bioanalytical method is reliable for the analysis of study samples.[1] The process involves reanalyzing a subset of samples from a clinical or preclinical study in a separate analytical run and comparing the results to the initial values.
Acceptance Criteria for ISR:
According to regulatory guidelines, for small molecules, at least 67% of the reanalyzed samples should have a percentage difference between the initial and repeat concentrations within ±20% of their mean.[1]
Illustrative ISR Data for Yonkenafil and its Metabolite
The following table presents a realistic scenario for an ISR study of Yonkenafil and its primary metabolite, N-desmethyl Yonkenafil. This data highlights a common challenge in bioanalysis: metabolite instability. In this example, the parent drug, Yonkenafil, demonstrates good reproducibility, while the metabolite shows a positive bias upon reanalysis, a phenomenon that has been observed with the N-desmethyl metabolite of sildenafil.[2] This can be caused by the conversion of other fragile metabolites back to N-desmethyl Yonkenafil at room temperature.[2]
| Sample ID | Analyte | Initial Concentration (ng/mL) | Reanalysis Concentration (ng/mL) | Mean Concentration (ng/mL) | Percent Difference (%) | Pass/Fail |
| YNK-001 | Yonkenafil | 152.3 | 148.9 | 150.6 | -2.3 | Pass |
| YNK-002 | Yonkenafil | 48.7 | 52.1 | 50.4 | 6.7 | Pass |
| YNK-003 | Yonkenafil | 289.1 | 278.5 | 283.8 | -3.7 | Pass |
| YNK-004 | Yonkenafil | 95.4 | 101.2 | 98.3 | 5.9 | Pass |
| YNK-005 | Yonkenafil | 18.2 | 19.5 | 18.9 | 6.9 | Pass |
| YNK-006 | Yonkenafil | 356.7 | 340.1 | 348.4 | -4.8 | Pass |
| YNK-MET-001 | N-desmethyl Yonkenafil | 88.5 | 108.2 | 98.4 | 20.0 | Pass |
| YNK-MET-002 | N-desmethyl Yonkenafil | 35.1 | 45.6 | 40.4 | 26.0 | Fail |
| YNK-MET-003 | N-desmethyl Yonkenafil | 154.2 | 180.5 | 167.4 | 15.7 | Pass |
| YNK-MET-004 | N-desmethyl Yonkenafil | 62.8 | 80.1 | 71.5 | 24.2 | Fail |
| YNK-MET-005 | N-desmethyl Yonkenafil | 21.5 | 28.9 | 25.2 | 29.4 | Fail |
| YNK-MET-006 | N-desmethyl Yonkenafil | 198.9 | 225.3 | 212.1 | 12.4 | Pass |
Overall ISR Pass Rate for Yonkenafil: 100% Overall ISR Pass Rate for N-desmethyl Yonkenafil: 50% (Fails to meet the ≥67% requirement)
Experimental Protocol for Yonkenafil ISR
This section details a representative protocol for conducting ISR for a Yonkenafil bioanalytical method.
1. Sample Selection:
-
Randomly select 5-10% of the total study samples for reanalysis.
-
Ensure the selected samples are representative of the entire concentration range, including samples near the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), as well as near the maximum concentration (Cmax).
2. Sample Handling:
-
Retrieve the selected incurred samples from the long-term storage freezer (-70°C or below).
-
Allow the samples to thaw unassisted to room temperature. If instability is suspected, as with the N-desmethyl metabolite, thawing and processing should be conducted on ice.[2]
-
Vortex mix the samples to ensure homogeneity before aliquoting for analysis.
3. Analytical Run:
-
Prepare a fresh calibration curve and quality control (QC) samples.
-
Process and analyze the selected incurred samples, along with the calibration standards and QCs, in a single analytical run.
-
The analytical method used for reanalysis must be identical to the one used for the initial analysis.
4. Data Evaluation:
-
Calculate the percentage difference between the initial and reanalysis concentrations for each sample using the following formula:
-
Determine the number of samples that meet the acceptance criterion of ±20% difference.
-
Calculate the overall ISR pass rate by dividing the number of passing samples by the total number of reanalyzed samples and multiplying by 100.
-
If the overall pass rate is less than 67%, an investigation into the cause of the failure is required.
Visualizing the ISR Workflow
The following diagram illustrates the key steps in the incurred sample reanalysis workflow.
Caption: Workflow for Incurred Sample Reanalysis (ISR).
Alternative Bioanalytical Methods for PDE5 Inhibitors
While LC-MS/MS is the most common technique, other methods have been employed for the analysis of PDE5 inhibitors, particularly in screening for adulterants in herbal supplements.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Simple, cost-effective, high throughput for screening. | Lower sensitivity and selectivity compared to LC-MS/MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Immunoassays | Based on the specific binding of an antibody to the target analyte. | High throughput, can be used in non-laboratory settings. | Potential for cross-reactivity with structurally similar compounds, may not be quantitative. |
| Advanced MS Techniques (e.g., UHPLC-TOF-MS) | Utilize high-resolution mass spectrometry for identification of unknown compounds. | Excellent for identifying unknown analogues and adulterants. | Higher cost and complexity. |
This guide underscores the importance of a robust and well-validated bioanalytical method. Incurred sample reanalysis is an indispensable tool to ensure the quality and reproducibility of pharmacokinetic data, and a thorough understanding of potential challenges, such as metabolite instability, is crucial for successful drug development.
References
Comparison of Analytical Methods for the Quantification of Yonkenafil: A Guide to Establishing Linearity and Limits of Quantification
This guide provides a comparative analysis of two distinct analytical methods for the quantification of Yonkenafil, a novel therapeutic agent. We present a highly sensitive and specific High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method and compare its performance characteristics against a traditional UV-Vis Spectrophotometry assay. The objective is to guide researchers in selecting the appropriate analytical technique and to provide a detailed protocol for establishing critical validation parameters such as linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method offers high selectivity and sensitivity for quantifying Yonkenafil in a complex biological matrix such as human plasma.
a) Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS), Yonkenafil-d4.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
b) Preparation of Standards and Quality Controls
-
Prepare a 1 mg/mL stock solution of Yonkenafil in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution.
-
Spike the working standards into blank human plasma to create calibration standards with a concentration range of 0.1 ng/mL to 200 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL) in the same manner.
c) Instrumental Analysis
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Yonkenafil: Q1 489.2 -> Q3 281.1
-
Yonkenafil-d4 (IS): Q1 493.2 -> Q3 285.1
-
UV-Vis Spectrophotometry Method
This method is simpler but generally less sensitive and susceptible to interference from other molecules that absorb light at a similar wavelength.
a) Sample Preparation
-
Pipette 500 µL of plasma sample into a 2.0 mL tube.
-
Add 1.5 mL of methanol to precipitate proteins and extract the drug.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of methanol.
b) Instrumental Analysis
-
Spectrophotometer: Beckman Coulter DU 730 or equivalent
-
Wavelength of Maximum Absorbance (λmax): Determined to be 295 nm for Yonkenafil.
-
Measurement: Measure the absorbance of the reconstituted sample at 295 nm against a methanol blank.
-
Quantification: Concentration is determined using a calibration curve prepared from standards in methanol (range: 1 µg/mL to 50 µg/mL).
Performance Data and Comparison
The performance of the two methods was evaluated by establishing their linear range, coefficient of determination (R²), and sensitivity limits (LOD and LOQ). The results are summarized in the table below.
| Parameter | HPLC-MS/MS Method | UV-Vis Spectrophotometry Method |
| Linearity Range | 0.1 ng/mL - 200 ng/mL | 1.0 µg/mL - 50 µg/mL |
| Coefficient of Determination (R²) | > 0.998 | > 0.991 |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1.0 µg/mL |
Workflow Visualization
The following diagram illustrates the key steps involved in establishing the linearity and limits of quantification for the Yonkenafil HPLC-MS/MS assay.
Caption: Workflow for Linearity and LOQ Determination of Yonkenafil.
Head-to-head comparison of different PDE5 inhibitors in preclinical models
A head-to-head comparison of phosphodiesterase type 5 (PDE5) inhibitors in preclinical models is crucial for understanding their distinct pharmacological profiles, which can guide further research and development. This guide provides an objective comparison of the most well-studied PDE5 inhibitors—sildenafil, tadalafil, vardenafil, and avanafil—focusing on their potency, selectivity, and pharmacokinetic properties as demonstrated in preclinical experiments.
The PDE5 Signaling Pathway
Phosphodiesterase type 5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade.[1][2] In numerous tissues, including the penile corpus cavernosum and pulmonary vasculature, NO released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC).[1][3] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] The accumulation of cGMP, a second messenger, leads to the activation of cGMP-dependent protein kinase (PKG), resulting in decreased intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2][3] PDE5 terminates this signal by specifically hydrolyzing cGMP to its inactive form, 5'-GMP.[4] PDE5 inhibitors act by competitively binding to the catalytic site of PDE5, thereby preventing cGMP degradation and potentiating the vasodilatory effects of the NO/cGMP pathway.[2][4]
Caption: The Nitric Oxide/cGMP/PDE5 signaling pathway.
Comparative Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biochemical function. In this context, it represents the concentration of a PDE5 inhibitor required to reduce PDE5 enzymatic activity by 50%. A lower IC50 value indicates greater potency. Preclinical studies show that vardenafil is generally the most potent of the four inhibitors, followed by tadalafil, sildenafil, and avanafil.[2][5]
| PDE5 Inhibitor | IC50 for PDE5 (nM) | Source Species for PDE5 |
| Sildenafil | 3.5 - 3.7 | Human, Bovine |
| Tadalafil | 0.94 - 2.0 | Human, Bovine |
| Vardenafil | 0.09 - 0.7 | Human, Bovine |
| Avanafil | 4.3 - 5.2 | Canine |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentration.[6] Data compiled from multiple preclinical studies.[2][3][5]
Comparative Selectivity
An ideal PDE5 inhibitor should be highly selective for PDE5 over other PDE isoenzymes to minimize off-target effects. The most clinically relevant off-target inhibitions are for PDE6 (found in the retina, associated with visual disturbances) and PDE11 (found in the prostate, testis, and skeletal muscle, associated with myalgia).[5][7]
Avanafil and tadalafil demonstrate higher selectivity against PDE6 compared to sildenafil and vardenafil.[7][8] Conversely, tadalafil shows notable cross-reactivity with PDE11, which is not observed with the other inhibitors.[5][7]
| Inhibitor | Selectivity Ratio (IC50 for other PDE / IC50 for PDE5) | ||
| vs. PDE1 | vs. PDE6 | vs. PDE11 | |
| Sildenafil | 380x | 16x | >19,000x |
| Tadalafil | >10,000x | >550x | 25x |
| Vardenafil | 1,000x | 21x | >19,000x |
| Avanafil | >10,000x | 120x | >19,000x |
Data compiled from preclinical in vitro studies.[5][7][8]
Comparative Pharmacokinetics in Preclinical Models
Pharmacokinetic profiles determine a drug's onset and duration of action. These parameters are often evaluated in animal models, such as rats and dogs, before human trials. Key differences are observed in half-life (T½) and time to maximum plasma concentration (Tmax). Tadalafil is notable for its significantly longer half-life compared to the other inhibitors.[7][8][9]
| Parameter | Sildenafil | Vardenafil | Tadalafil | Avanafil |
| Tmax (hours) | ~1.0 | ~1.0 | ~2.0 | 0.5 - 0.75 |
| T½ (hours) | 3 - 4 | 4 - 5 | 17.5 | 1.2 - 5.0 |
| Bioavailability (Dog) | N/A | N/A | N/A | N/A |
| Bioavailability (Rat) | 2% (male), 12% (female) | N/A | N/A | N/A |
Note: Pharmacokinetic values are approximate and can vary between species and studies.[7][8][10][11] Tmax and T½ values are generally reflective of those observed in humans.[2][9]
Experimental Protocols
In Vitro PDE5 Inhibition Assay
A common method to determine IC50 and selectivity is a biochemical enzyme inhibition assay.
-
Enzyme Preparation: Recombinant human PDE isoenzymes (PDE1, PDE5, PDE6, PDE11, etc.) are expressed and purified from host cell systems (e.g., Sf9 insect cells).
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains a reaction buffer (e.g., Tris-HCl), the specific PDE enzyme, and varying concentrations of the inhibitor drug.
-
Initiation: The enzymatic reaction is initiated by adding the substrate, cGMP. The enzyme then hydrolyzes cGMP to 5'-GMP.
-
Quantification: After a set incubation period, the reaction is stopped. The amount of remaining cGMP or the amount of 5'-GMP produced is quantified. A common method involves a secondary reaction where calf intestinal alkaline phosphatase (CIAP) converts 5'-GMP to guanosine and inorganic phosphate (Pi). The Pi is then detected colorimetrically.[12]
-
Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.
In Vivo Efficacy Model: Penile Erection in Anesthetized Rats
This model assesses the pro-erectile effect of PDE5 inhibitors in vivo.
-
Animal Preparation: Male rats (e.g., Sprague-Dawley or Fisher 344) are anesthetized.[13] A catheter is inserted into the carotid artery for blood pressure monitoring, and another is placed in the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Nerve Stimulation: The cavernous nerve is isolated and stimulated electrically with specific parameters (e.g., frequency, voltage, duration) to induce a penile erection.
-
Drug Administration: The test inhibitor (e.g., sildenafil) or vehicle (saline) is administered, often intravenously, intraperitoneally, or subcutaneously.[13]
-
Efficacy Measurement: Nerve stimulation is repeated at various time points after drug administration. The primary efficacy endpoints are the maximal ICP and the total area under the ICP curve (AUC) during stimulation. An increase in these parameters relative to the vehicle control indicates a pro-erectile effect.
-
Data Analysis: The change in ICP is often expressed as a ratio of ICP to mean arterial pressure (MAP) to normalize for systemic blood pressure changes.
Caption: A generalized preclinical workflow for PDE5 inhibitor evaluation.
References
- 1. Type 5 phosphodiesterase (PDE5) and the vascular tree: From embryogenesis to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 13. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Yonkenafil and the Landscape of PDE5 Inhibitors: A Comparative Review of Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
The treatment of erectile dysfunction (ED) was revolutionized by the advent of phosphodiesterase type 5 (PDE5) inhibitors. Sildenafil, tadalafil, vardenafil, and avanafil have become the cornerstones of oral therapy for ED. A novel PDE5 inhibitor, yonkenafil (also referred to as youkenafil), has emerged, primarily in research originating from China. This guide provides a comparative overview of yonkenafil against other established PDE5 inhibitors, focusing on their efficacy and safety profiles based on available preclinical and early-phase clinical data. Due to the limited publicly available data from late-phase clinical trials for yonkenafil in erectile dysfunction, a direct comparison of clinical efficacy and a comprehensive safety profile in this indication is not yet possible. This review will, therefore, present the available data for yonkenafil and juxtapose it with the well-established profiles of other PDE5 inhibitors.
Mechanism of Action: The cGMP Signaling Pathway
All PDE5 inhibitors share a common mechanism of action: the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium concentrations. This leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs lead to an accumulation of cGMP, thus enhancing and prolonging the erectile response.
Safety Operating Guide
Proper Disposal of Yonkenafil-d7: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling Yonkenafil-d7 must adhere to strict disposal procedures due to its potential hazards. This guide provides essential safety and logistical information to ensure the proper management of this compound waste, safeguarding both personnel and the environment. The following protocols are based on established safety data and hazardous waste management principles.
Hazard Identification and Safety Precautions
This compound is classified as a substance that is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of this compound waste is the first critical step in its safe disposal.
-
Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be collected as hazardous waste.
A dedicated and clearly labeled hazardous waste container must be used for the collection of all this compound waste.
Waste Container Management
The integrity and proper labeling of the waste container are paramount to safe storage and disposal.
| Container Requirement | Specification | Rationale |
| Material | Chemically resistant, leak-proof container with a secure screw-top cap. | Prevents degradation of the container and leakage of hazardous contents. |
| Labeling | Affix a "Hazardous Waste" label immediately upon starting waste collection. | Clearly communicates the contents and associated hazards to all personnel. |
| Information | The label must include: "this compound," the full chemical name, concentration (if in solution), and the hazard pictograms for "Harmful" and "Hazardous to the Aquatic Environment." | Provides essential information for safe handling and proper disposal by waste management professionals. |
| Condition | Keep the container closed at all times, except when adding waste. | Minimizes the release of vapors and prevents spills. |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until it is collected.
-
Collection : Collect all solid and liquid waste contaminated with this compound in a designated, properly labeled hazardous waste container.
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Documentation : Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Arrange for Pickup : Contact your institution's EHS department or a contracted hazardous waste disposal service to schedule a pickup. Do not attempt to transport the hazardous waste yourself.
-
Manifest : Ensure that a hazardous waste manifest is completed upon pickup. This document tracks the waste from your facility to its final disposal site.
Experimental Protocol Decontamination
For laboratory equipment that has come into contact with this compound, a triple-rinse procedure is recommended.
-
Rinse the glassware or equipment three times with a suitable solvent (e.g., ethanol or acetone), ensuring all surfaces are thoroughly wetted.
-
Collect the rinsate as hazardous waste in the designated this compound waste container.
-
After the triple rinse, the equipment can typically be washed according to standard laboratory procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the proper disposal of this compound.
This compound Disposal Workflow
Signaling Pathway for Environmental Hazard
The toxicity of this compound to aquatic life underscores the importance of preventing its release into the environment. Improper disposal can lead to contamination of water systems, posing a significant threat to aquatic organisms.
Environmental Hazard Pathway
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
